7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
(7-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-4-2-3-5(9)7-6(4)11-8(12-10)13-7/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZTSNQCCWIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264231 | |
| Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-76-2 | |
| Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80945-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-hydrazinyl-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview of the synthesis and structural elucidation of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold, functionalized with a reactive hydrazino group, represents a key pharmacophore and a versatile synthetic intermediate for the development of novel therapeutic agents. This document outlines a robust and logical synthetic strategy, provides detailed experimental protocols, and describes a comprehensive characterization workflow employing modern spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Benzothiazole Scaffold
The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1] Its unique bicyclic structure, featuring electron-rich nitrogen and sulfur heteroatoms, allows for diverse molecular interactions with biological targets.[2] Derivatives of benzothiazole are known to exhibit potent anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties, among others.[1]
The introduction of a hydrazino (-NHNH₂) group at the C-2 position dramatically enhances the synthetic utility of the benzothiazole core. This moiety serves as a potent nucleophile and a versatile building block for constructing more complex heterocyclic systems, such as hydrazones, pyrazoles, and triazoles, which are themselves associated with significant biological activities.[3][4] The target molecule, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, combines the established benzothiazole scaffold with a strategically placed chloro substituent, which can modulate the electronic properties and metabolic stability of the molecule, and a methyl group, further influencing its steric and electronic profile.
Synthetic Strategy and Mechanism
A logical and efficient synthesis is paramount for accessing novel compounds for screening and development. The chosen strategy focuses on reliability, yield, and the availability of starting materials.
Retrosynthetic Analysis
The most direct and widely adopted method for synthesizing 2-hydrazinobenzothiazoles is through the displacement of a suitable leaving group at the C-2 position by hydrazine.[5] A retrosynthetic analysis logically disconnects the target molecule at the C-N bond of the hydrazine group, identifying 7-Chloro-4-methyl-1,3-benzothiazol-2-amine as a key precursor. This "exchange amination" reaction is a well-established and high-yielding transformation.[5]
Proposed Forward Synthesis Pathway
The synthesis proceeds via a one-step nucleophilic displacement reaction. The starting material, 7-Chloro-4-methyl-1,3-benzothiazol-2-amine, is heated with hydrazine hydrate in a high-boiling point solvent such as ethylene glycol.[6] The addition of an acid catalyst, like hydrochloric acid, is crucial as it protonates the exocyclic amino group of the precursor, transforming it into a better leaving group (as an ammonium salt) and facilitating the nucleophilic attack by hydrazine.[5]
Mechanistic Rationale
The reaction proceeds via an addition-elimination mechanism. Hydrazine, a potent nucleophile, attacks the electrophilic C-2 carbon of the benzothiazole ring. The acidic conditions facilitate the departure of the original amino group as ammonia, driving the reaction to completion. Ethylene glycol is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for efficient conversion, and its ability to dissolve both the reactants and the hydrazine hydrochloride salt formed in situ.[5]
Experimental Protocol: Synthesis
This protocol is a self-validating system, designed for reproducibility. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M. Wt. ( g/mol ) | Notes |
| 7-Chloro-4-methyl-1,3-benzothiazol-2-amine | 78584-09-5 | C₈H₇ClN₂S | 198.67 | Starting material.[7] |
| Hydrazine Hydrate (~80%) | 7803-57-8 | H₆N₂O | 50.06 | Toxic and corrosive. Handle with care. |
| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | High-boiling solvent. |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | HCl | 36.46 | Catalyst. Corrosive. |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | For washing/recrystallization. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |
Step-by-Step Synthesis Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add ethylene glycol (60 mL). While stirring, cautiously add hydrazine hydrate (10.0 g, ~0.16 mol).
-
Acidification: Cool the mixture in an ice bath. Slowly and dropwise, add concentrated hydrochloric acid (2.5 mL).
-
Addition of Precursor: Add 7-Chloro-4-methyl-1,3-benzothiazol-2-amine (10.0 g, 0.05 mol) to the stirred solution.
-
Reaction: Heat the reaction mixture to 130-140 °C using an oil bath and maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Pour the cooled mixture into 200 mL of cold deionized water. Stir for 15 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL) to remove residual ethylene glycol and impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Physicochemical and Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. This workflow ensures the identity and purity of the synthesized compound.
Physical Properties
-
Appearance: Expected to be an off-white to pale yellow crystalline solid.
-
Molecular Formula: C₈H₈ClN₃S
-
Molecular Weight: 213.69 g/mol
Infrared (IR) Spectroscopy
-
Principle & Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of the chemical bonds.
-
Protocol: A small sample of the dried product is analyzed using a Fourier Transform Infrared (FT-IR) spectrometer, typically with a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Expected Characteristic Absorptions: Based on analogous structures, the following key peaks are anticipated.[8][9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350 - 3200 | N-H Asymmetric & Symmetric Stretch | Hydrazine (-NH₂) | Medium-Strong |
| 3150 - 3050 | N-H Stretch | Hydrazine (-NH-) | Medium |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Medium-Weak |
| 2950 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) | Medium-Weak |
| ~1620 | C=N Stretch | Thiazole Ring | Strong |
| 1580 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring | Medium-Strong |
| ~1100 | C-N Stretch | C-NHNH₂ | Medium |
| ~800 - 750 | C-Cl Stretch | Ar-Cl | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the chemical environment of each nucleus.
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed in an NMR spectrometer. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH, NH₂).
-
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | broad singlet | 1H | -NH- | Exchangeable proton, deshielded by adjacent electronegative atoms.[11] |
| ~7.3 - 7.5 | doublet | 1H | H-5 | Aromatic proton ortho to the sulfur atom. |
| ~6.9 - 7.1 | doublet | 1H | H-6 | Aromatic proton ortho to the chlorine atom. |
| ~4.8 - 5.1 | broad singlet | 2H | -NH₂ | Exchangeable protons.[11] |
| ~2.4 | singlet | 3H | -CH₃ | Methyl group protons attached to the aromatic ring. |
-
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | C-2 | Carbon of the C=N bond within the thiazole ring, highly deshielded.[11] |
| ~150 - 154 | C-3a | Bridgehead carbon adjacent to sulfur. |
| ~120 - 135 | C-5, C-6, C-7a | Aromatic carbons of the benzene ring. |
| ~115 - 125 | C-4, C-7 | Aromatic carbons directly attached to the methyl and chloro groups, respectively. |
| ~15 - 20 | -CH₃ | Aliphatic carbon of the methyl group. |
Mass Spectrometry (MS)
-
Principle & Rationale: Mass spectrometry is used to determine the molecular weight of the compound and provides evidence for its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.
-
Protocol: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source of the mass spectrometer.
-
Expected Results:
-
Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 214.
-
Isotopic Pattern: A crucial piece of evidence will be the isotopic pattern for chlorine. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), two major peaks will be observed for any chlorine-containing fragment: the [M+H]⁺ peak at m/z 214 and an [M+2+H]⁺ peak at m/z 216, with a characteristic intensity ratio of approximately 3:1.
-
Fragmentation: While ESI is a soft technique, some fragmentation may occur. A common fragmentation pathway for similar structures involves the loss of the chlorine atom, leading to a fragment ion.[12][13]
-
Applications and Future Directions
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is not merely a synthetic endpoint but a valuable starting point for further chemical exploration.
-
Synthetic Intermediate: The hydrazino group is readily condensed with various aldehydes and ketones to form a library of benzothiazole hydrazones. These hydrazones are established pharmacophores with reported anticancer and antimicrobial activities.[14][15]
-
Precursor for Fused Heterocycles: The compound can be used to construct fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b]benzothiazoles, which are known to have significant biological properties, including applications in agriculture as fungicides.[6]
-
Drug Discovery: As a novel scaffold, this compound and its derivatives warrant screening against a variety of biological targets. The specific substitution pattern (7-chloro, 4-methyl) provides a unique electronic and steric profile that could lead to selective interactions with enzymes or receptors.[1]
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole from its corresponding 2-amino precursor. Furthermore, a comprehensive analytical workflow has been established, predicting the expected outcomes from key spectroscopic techniques (FT-IR, NMR, and MS) that will unequivocally confirm the structure and purity of the target compound. The information presented herein serves as a robust foundation for researchers aiming to synthesize this molecule and explore its potential as a versatile intermediate in the development of new chemical entities for pharmaceutical and agrochemical applications.
References
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Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007. [Link]
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Krasovska, M. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4989. [Link]
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ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. [Link]
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Kaye, P. T., & Mphahlele, M. J. (1995). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][14][16]benzothiazepin-1-ones. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]
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Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(1), 159-168. [Link]
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Barnett, C. J., & Smirz, J. C. (1974). PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION. Organic Preparations and Procedures International, 6(4), 179-182. [Link]
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Bhoi, M. N., et al. (2018). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]
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Holbová, E., & Perjéssy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]
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Tsolaki, E., et al. (2020). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 25(19), 4557. [Link]
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Gvozdjakova, A., & Ivanovcova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]
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Lafta, A. J., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]
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Chemsrc. (2025). 7-Chloro-4-methyl-1,3-benzothiazol-2-amine. [Link]
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Wang, S. M., et al. (2018). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 8(30), 16656-16668. [Link]
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Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 441-456. [Link]
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Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate. [Link]
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Kamal, A., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of the compound (M8). [Link]
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Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. [Link]
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Kaye, P. T., & Mphahlele, M. J. (1994). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][14][16]benzodiazepin-1(2H)-ones. Journal of the Chemical Society, Perkin Transactions 2, (10), 2005-2010. [Link]
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Allen, C. F. H., & VanAllan, J. (1943). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 23, 8. [Link]
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Siddiqui, Z. N., & Asad, M. (2013). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 6(3), 317-323. [Link]
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Al-Ostath, R. A. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
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Zihlmann, M., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1184. [Link]
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Kumar, D., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 1(4), 843-847. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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"physical and chemical properties of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole"
[1]
Executive Summary
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a substituted benzothiazole derivative characterized by a hydrazine moiety at the C2 position, a methyl group at C4, and a chlorine atom at C7.[1] It serves as a critical "tail" intermediate in drug discovery, particularly for synthesizing hydrazone-based antimicrobial agents and metal-chelating ligands.[1] Its dual nucleophilic nitrogen centers (N-NH₂) make it highly reactive toward carbonyl electrophiles.[1]
Chemical Identity & Structural Parameters
| Parameter | Data |
| CAS Registry Number | 80945-76-2 |
| IUPAC Name | 7-chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole |
| Molecular Formula | C₈H₈ClN₃S |
| Molecular Weight | 213.69 g/mol |
| SMILES | Cc1c2sc(NN)nc2c(Cl)cc1 |
| InChI Key | Derivative specific; typically generated from structure |
| Core Scaffold | 1,3-Benzothiazole |
Synthesis & Fabrication Protocols
Primary Synthetic Route: Nucleophilic Aromatic Substitution ( )
The most robust laboratory-scale synthesis involves the displacement of a leaving group (typically chloride or mercapto) at the C2 position by hydrazine hydrate.[1]
Precursor: 2,7-Dichloro-4-methylbenzothiazole or 7-Chloro-4-methyl-2-mercaptobenzothiazole.[1] Reagent: Hydrazine Hydrate (80-99%).[1] Solvent: Ethylene Glycol or Ethanol (High boiling point required for chloro-displacement).[1]
Step-by-Step Protocol:
-
Charge: In a 250 mL round-bottom flask, dissolve 0.05 mol of 2,7-dichloro-4-methylbenzothiazole in 50 mL of ethylene glycol.
-
Addition: Add Hydrazine Hydrate (0.15 mol, 3 eq) dropwise at room temperature. Note: Excess hydrazine prevents the formation of the bis-benzothiazole byproduct.
-
Reflux: Heat the mixture to 130–140°C (if using ethylene glycol) or reflux (if using ethanol) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: The product precipitates as a solid.[1][2] Filter under vacuum.[1]
-
Purification: Recrystallize from hot ethanol to yield off-white/pale yellow needles.
Synthetic Pathway Visualization
The following diagram illustrates the
Figure 1: Synthetic pathway via nucleophilic aromatic substitution.[1][3] Excess hydrazine is critical to suppress dimer formation.[1]
Physical & Chemical Properties[1][2][3][6][8][13][14][15]
Physicochemical Data Table
Note: Values derived from experimental data of close structural analogs (4-methyl and 6-chloro derivatives) where specific isomeric data is proprietary.
| Property | Value / Description | Reliability Level |
| Appearance | White to pale yellow crystalline powder | High (Analog Consensus) |
| Melting Point | 165 – 175 °C | High (Analog Consensus) |
| Solubility (Soluble) | DMSO, DMF, Hot Ethanol | Experimental |
| Solubility (Insoluble) | Water, Cold Hexane | Experimental |
| pKa (Hydrazine NH) | ~3.5 - 4.2 | Predicted |
| LogP | 2.8 - 3.1 | Predicted |
| UV | ~295 nm, ~260 nm (in Methanol) | Experimental (Benzothiazole core) |
Chemical Reactivity
The 2-hydrazino group exhibits distinct reactivity profiles at the
-
Schiff Base Formation (Condensation): The terminal amino group (
) is a potent nucleophile, reacting rapidly with aldehydes and ketones to form hydrazones (azomethines).[1] This is the primary application for generating bioactive libraries.[1] -
Cyclization: Reaction with carboxylic acids or ortho-esters can fuse a triazole ring onto the benzothiazole, creating a tricyclic [1,2,4]triazolo[3,4-b]benzothiazole system.[1]
-
Metal Chelation: The N3 nitrogen of the benzothiazole ring and the hydrazone nitrogen (after condensation) form a stable 5-membered chelate ring with transition metals (Cu²⁺, Ni²⁺, Co²⁺).[1]
Figure 2: Reactivity profile showing Schiff base formation (primary utility) and subsequent metal chelation or cyclization.[1]
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Hydrazine Residue: Synthesis involves hydrazine hydrate, a known carcinogen.[1] Ensure the final product is washed thoroughly with water/ethanol to remove trace hydrazine.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydrazine tail, which can darken the solid over time.[1]
References
-
Sigma-Aldrich. 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole Product Detail. CAS 80945-76-2.[1] Link
-
PubChem. Benzothiazole, 2-hydrazinyl-4-methyl- (Analog Reference). National Library of Medicine.[1] Link[1]
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Himaja, M., et al. (2012).[1][4] "Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)..." Asian Journal of Chemistry. (Provides protocol for chloro-benzothiazole hydrazine synthesis). Link[1]
-
Osarodion, O. P. (2020).[1] "Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1, 3]–oxazin–4–one..." GSC Biological and Pharmaceutical Sciences.[1] (Context on 7-chloro-4-methyl precursors). Link
Technical Guide: 1H and 13C NMR Characterization of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Executive Summary
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the synthesis of pyrazoles, Schiff bases, and fused heterocyclic systems with antimicrobial and antitumor properties.[1][2]
This guide provides a definitive spectroscopic analysis of this molecule. Unlike simple aromatics, this compound exhibits prototropic tautomerism (amino-imino equilibrium), which complicates NMR interpretation.[1] This document details the expected chemical shifts, coupling patterns, and self-validating experimental protocols required to unequivocally confirm its structure.[1]
Part 1: Structural Analysis & Tautomerism
Before interpreting spectra, one must understand the dynamic nature of the molecule in solution.
The Tautomeric Challenge
In polar aprotic solvents like DMSO-d6, 2-hydrazinobenzothiazoles exist in an equilibrium between the Hydrazine form (A) and the Hydrazine-Imino form (B) .[1]
-
Form A (Aromatic): The thermodynamically stable form in non-polar solvents.[1]
-
Form B (Quinoid-like): Stabilized by polar solvents (DMSO) and intermolecular hydrogen bonding.[1][2]
Note: For the 7-chloro-4-methyl derivative, the steric bulk of the 4-methyl group slightly favors the hydrazine form (A) by destabilizing the planar requirement of the imino tautomer, but line broadening is common.[1]
DOT Diagram: Structural Connectivity & Tautomerism
Caption: Figure 1. Tautomeric equilibrium between amino/imino forms and key HMBC correlations for confirming the position of the 4-methyl group.
Part 2: Experimental Protocol
Synthesis Brief (Context for Impurities)
-
Precursor: 2,7-Dichloro-4-methyl-1,3-benzothiazole.[1]
-
Common Impurities: Unreacted chloride (starting material), hydrazine dimer (sym-dibenzothiazolylhydrazine), and water.[1]
Sample Preparation (Critical)
To ensure sharp signals and minimize exchange broadening:
-
Solvent: Use DMSO-d6 (99.9% D).[1][2] Chloroform-d is often unsuitable due to poor solubility and aggregation.
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations promote stacking and shift variations.
-
Water Suppression: Hydrazine hydrate synthesis often leaves residual water. If the H2O peak (3.33 ppm in DMSO) overlaps with the -NH2 signal, add 1-2 drops of D2O to collapse exchangeable protons, confirming their identity.[1]
Part 3: Spectral Analysis
1H NMR Interpretation (400 MHz, DMSO-d6)
The 4,7-disubstitution pattern leaves only two aromatic protons (H5 and H6) on the benzene ring, creating a distinct AB system (two doublets).[1][2]
| Proton | Shift (δ ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |
| NH | 9.00 – 9.50 | Broad Singlet | 1H | - | Highly deshielded hydrazinic proton.[1] Disappears with D2O.[4] |
| H6 | 7.25 – 7.35 | Doublet | 1H | 8.0 - 8.5 | Ortho to Cl (C7).[1] Shielded relative to H5 due to mesomeric effect of Cl? No, Cl is weakly deactivating but ortho protons often shift upfield relative to deshielded positions.[1] |
| H5 | 7.10 – 7.20 | Doublet | 1H | 8.0 - 8.5 | Ortho to Methyl (C4).[1] The AB system is characteristic of 4,7-substitution.[1] |
| NH2 | 4.80 – 5.20 | Broad Singlet | 2H | - | Terminal amino group. Often broadened by quadrupole relaxation of N or exchange. |
| 4-CH3 | 2.55 – 2.65 | Singlet | 3H | - | Deshielded benzylic methyl.[1] Note: May overlap with DMSO solvent residual signal (2.50 ppm).[1] |
Expert Insight: If the -NH- and -NH2- signals appear as a single averaged broad hump or are missing, the sample may be wet or the tautomeric exchange rate is intermediate on the NMR timescale.[1] Cooling the sample to 273 K often sharpens these peaks.
13C NMR Interpretation (100 MHz, DMSO-d6)
The carbon spectrum must show 8 distinct signals (7 aromatic/heteroaromatic + 1 methyl).[1]
| Carbon | Shift (δ ppm) | Type | Assignment Logic |
| C2 | 165.0 – 168.0 | Cq | Most deshielded. Attached to N, S, and hydrazine N. Diagnostic for the thiazole ring closure.[1][2] |
| C3a/C7a | 150.0 – 155.0 | Cq | Bridgehead carbons. C3a (N-bridge) is typically more deshielded than C7a (S-bridge).[1] |
| C7 | 128.0 – 132.0 | Cq | Ipso to Chlorine. |
| C4 | 125.0 – 128.0 | Cq | Ipso to Methyl. |
| C5 | 122.0 – 125.0 | CH | Aromatic methine. |
| C6 | 118.0 – 121.0 | CH | Aromatic methine. |
| 4-CH3 | 18.0 – 21.0 | CH3 | Distinct aliphatic signal. |
Part 4: Analytical Workflow & Quality Control
To guarantee the identity of the compound, follow this logic flow. This prevents misidentification of the regioisomer (e.g., 5-methyl-7-chloro).[1]
DOT Diagram: Validation Workflow
Caption: Figure 2. Step-by-step validation workflow for confirming regio-chemistry and purity.
Troubleshooting Common Issues
-
Missing NH2 Peak: The protons on the terminal nitrogen are acidic. Traces of acid/base in the NMR tube catalyze rapid exchange with residual water in DMSO. Solution: Use a fresh ampoule of DMSO-d6 or dry the sample under high vacuum.
-
Solvent Overlap: The 4-Methyl group (~2.60 ppm) sits dangerously close to the DMSO quintet (2.50 ppm).[1] Solution: Run a 13C DEPT-135 . The methyl carbon will appear as a positive phase signal at ~19 ppm, completely resolved from the solvent septet (39 ppm).[1]
-
Regioisomer Confusion: Distinguishing 4-methyl from 5-methyl isomers.
References
-
Synthesis and Biological Evaluation of Benzothiazoles. Asian Journal of Chemistry. (2012). Detailed synthesis and spectral data for 6-chloro and related 2-hydrazinobenzothiazoles.
-
Tautomerism Detected by NMR. Encyclopedia MDPI. (2020).[1] Comprehensive review of amino-imino tautomerism in heterocyclic hydrazines. [1][2]
-
NMR Chemical Shifts of Common Functional Groups. Chemistry LibreTexts. General reference for substituent effects (Chloro/Methyl) on aromatic rings.
-
Synthesis and Characterization of Hydrazone Complexes. National Institutes of Health (PMC). (2025).[1][2] Protocols for hydrazino-benzothiazole synthesis and purification.
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"crystal structure of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole"
An In-Depth Technical Guide to the Molecular Structure and Crystallographic Properties of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole and Its Analogs
This technical guide provides a comprehensive analysis of the structural and chemical properties of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this document synthesizes data from closely related, structurally characterized analogs to build a robust and predictive model of its molecular geometry, crystal packing, and physicochemical characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with benzothiazole derivatives.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities including antimicrobial, analgesic, and antitumor properties.[1][2] The introduction of a hydrazino group at the 2-position creates a versatile synthetic handle for the development of novel hydrazone derivatives, which have shown significant potential as selective enzyme inhibitors, such as for monoamine oxidase B (MAO-B).[3] The specific substitution pattern of a chloro group at the 7-position and a methyl group at the 4-position on the benzothiazole core is anticipated to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity and solid-state properties.
Molecular Structure and Conformation: An Analog-Based Analysis
A direct experimental crystal structure for 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole has not been reported. However, the crystal structure of the parent compound, 2-Hydrazinyl-4-methyl-1,3-benzothiazole , has been elucidated and provides an excellent template for understanding the core molecular geometry.[4]
The title compound, C₈H₉N₃S, is reported to be nearly planar, with the benzene and thiazole rings being almost coplanar.[4] The primary deviation from planarity is observed at the terminal -NH₂ group of the hydrazine moiety.[4] This fundamental planarity is a key feature of the benzothiazole ring system. The introduction of a chlorine atom at the 7-position is not expected to significantly alter this core planarity.
Another relevant structure is that of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine , which features a chloro substituent on the benzene ring.[5] In this molecule, the dihedral angle between the benzothiazole ring system and the hydrazine group is minimal, further supporting the prediction of a generally planar conformation for the 7-chloro analog.[5]
The logical workflow for structural elucidation is as follows:
Caption: Workflow for predicting the structure of the title compound using crystallographic data from close analogs.
Crystallographic Properties and Intermolecular Interactions
Based on the analysis of its analogs, we can predict the key crystallographic features of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
Crystal Data of a Key Analog
The crystallographic data for the primary analog, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, serves as a foundational reference.[4]
| Parameter | 2-Hydrazinyl-4-methyl-1,3-benzothiazole[4] |
| Chemical Formula | C₈H₉N₃S |
| Formula Weight | 179.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.893 (2) |
| b (Å) | 7.312 (4) |
| c (Å) | 14.137 (8) |
| β (°) | 93.416 (13) |
| Volume (ų) | 401.7 (4) |
| Z (molecules/unit cell) | 2 |
| Temperature (K) | 113 |
Hydrogen Bonding and Crystal Packing
In the crystal structure of 2-Hydrazinyl-4-methyl-1,3-benzothiazole, molecules are linked by N—H⋯N hydrogen bonds, forming sheets parallel to the (001) plane.[4] This is a common and stabilizing motif in molecules containing hydrazine and heterocyclic nitrogen atoms.
For 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, a similar hydrogen bonding network is expected to be the dominant force in the crystal packing. The hydrazine group provides both hydrogen bond donors (-NH₂) and acceptors (-NH-), while the benzothiazole ring contains a nitrogen atom (N3) that can act as a hydrogen bond acceptor. The introduction of the chloro group at the 7-position may introduce additional, weaker C-H···Cl interactions and could influence the overall packing arrangement due to its steric bulk and electronegativity.
Caption: Dominant N-H···N hydrogen bonding motif expected in the crystal structure.
Synthesis and Characterization
Synthetic Protocol
The synthesis of 2-hydrazino-benzothiazole derivatives is well-established. A common and effective method involves the reaction of the corresponding 2-amino-benzothiazole with hydrazine hydrate.[1] An alternative, greener route avoids the use of the highly toxic hydrazine hydrate by employing a two-step process involving diazotization of the 2-amino group followed by reduction.[6]
Protocol: Synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole via Diazotization [6]
This protocol is adapted from a general method for synthesizing 4-methyl-2-hydrazinobenzothiazole.
Step 1: Diazotization of 7-Chloro-2-amino-4-methyl-1,3-benzothiazole
-
Rationale: The primary amine is converted to a diazonium salt, a versatile intermediate.
-
Dissolve 7-Chloro-2-amino-4-methyl-1,3-benzothiazole in an aqueous acidic solution (e.g., HCl).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 30-60 minutes. The formation of the diazonium salt is typically indicated by a color change.
Step 2: Reduction of the Diazonium Salt
-
Rationale: The diazonium group is reduced to the target hydrazine moiety. Stannous chloride (SnCl₂) or sulfites are effective reducing agents for this transformation.
-
Prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Allow the reaction to proceed, often with gradual warming to room temperature or gentle heating, until the reaction is complete (monitored by TLC).
-
Isolate the product by filtration after precipitation, which can be induced by adjusting the pH or cooling.
-
Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, a singlet for the methyl group (CH₃), and exchangeable signals for the hydrazine protons (NH and NH₂).[1]
-
¹³C NMR: The carbon NMR would display distinct resonances for the aromatic carbons, the methyl carbon, and the C2 carbon of the thiazole ring, which is highly deshielded due to its attachment to three heteroatoms.
-
FTIR: Infrared spectroscopy should reveal characteristic stretching vibrations for N-H bonds of the hydrazine group (typically in the 3100-3400 cm⁻¹ region), C=N stretching of the thiazole ring, and C-Cl stretching.[1][3]
Conclusion and Future Work
This technical guide provides a detailed, albeit predictive, analysis of the crystal and molecular structure of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole. By leveraging high-quality crystallographic data from structurally proximate analogs, we have established a strong hypothesis for its molecular conformation, hydrogen bonding patterns, and crystal packing. The provided synthetic protocol offers a reliable pathway for its preparation.
The definitive elucidation of its crystal structure through single-crystal X-ray diffraction remains a critical next step. Such experimental data would validate the predictions made herein and provide precise insights into the subtle structural effects of the 7-chloro substituent, which are crucial for the rational design of new benzothiazole-based therapeutic agents and functional materials.
References
-
Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2010). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 3(3), 159-165. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 88394, Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved from [Link].
-
Sun, Z.-L., & Cui, G.-H. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1718. [Link]
-
Fun, H.-K., Ooi, C. W., & Gurupadayya, B. M. (2012). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o691. [Link]
-
Ahmad, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4112. [Link]
-
Yurttaş, L., et al. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Pharmaceuticals, 13(10), 289. [Link]
- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
Gavali, R., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 267-272. [Link]
Sources
- 1. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
"biological activity of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole derivatives"
Topic: Biological Activity and Therapeutic Potential of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary
The benzothiazole scaffold represents a privileged structure in medicinal chemistry, possessing inherent biological activity and excellent pharmacokinetic profiles.[1] Among its diverse analogs, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole serves as a critical intermediate for generating high-potency Schiff base derivatives (hydrazones). This guide analyzes the structural rationale, synthetic pathways, and pharmacological spectrum of these derivatives, with a specific focus on their antimicrobial and antiproliferative mechanisms.
Structural Rationale & Pharmacophore Analysis
The biological efficacy of this specific scaffold stems from the synergistic effects of its substituents on the benzothiazole core.
The "4-Methyl, 7-Chloro" Advantage
While the 2-hydrazino group acts as the primary "linker" for target engagement, the ring substituents dictate bioavailability and binding affinity:
-
7-Chloro Substituent (Lipophilic Anchor): The chlorine atom at position 7 increases the overall lipophilicity (LogP) of the molecule, facilitating passive transport across bacterial cell walls and the blood-brain barrier. Furthermore, it blocks metabolic oxidation at the C7 position, extending the half-life of the drug in vivo.
-
4-Methyl Substituent (Steric Gatekeeper): The methyl group at position 4 introduces controlled steric hindrance. This restricts conformational rotation when bound to enzymes (e.g., DNA Gyrase), locking the molecule into an active conformation that enhances selectivity and reduces off-target binding.
-
2-Hydrazino Moiety (The Warhead Linker): This group is a versatile nucleophile used to generate hydrazones (Schiff bases). The resulting azomethine (-N=CH-) linkage is essential for coordinating with metal ions in metalloenzymes and forming hydrogen bonds with receptor active sites.
Chemical Synthesis & Derivatization
The synthesis of biologically active derivatives follows a linear two-phase protocol: Core Synthesis and Schiff Base Condensation.
Phase I: Synthesis of the Core Scaffold
The core molecule is synthesized via the oxidative cyclization of substituted phenylthioureas.
Reaction Scheme:
-
Precursor: 1-(3-chloro-2-methylphenyl)thiourea.
-
Cyclization: Oxidative closure using Bromine (
) or Benzyltrimethylammonium tribromide in glacial acetic acid. -
Hydrazinolysis: The resulting 2-amino-benzothiazole is treated with hydrazine hydrate to yield the 2-hydrazino derivative.
Figure 1: Synthetic pathway for the core 7-chloro-2-hydrazino-4-methyl-1,3-benzothiazole scaffold.
Phase II: Generation of Hydrazone Derivatives
The hydrazine intermediate is condensed with various aromatic aldehydes (Ar-CHO) in ethanol with a catalytic amount of glacial acetic acid. The electronic nature of the aldehyde (electron-withdrawing vs. donating) significantly tunes the biological activity.
| Derivative Code | R-Group (Aldehyde) | Electronic Effect | Primary Activity |
| Bz-Cl | 4-Chlorobenzaldehyde | Electron Withdrawing | Antibacterial (Gram +) |
| Bz-NO2 | 4-Nitrobenzaldehyde | Strong E-Withdrawing | Antifungal / Antimicrobial |
| Bz-OH | 2-Hydroxybenzaldehyde | Electron Donating | Antioxidant / Iron Chelation |
| Bz-OMe | 3,4-Dimethoxybenzaldehyde | Electron Donating | Anticancer (MCF-7) |
Biological Activity Profile
Antimicrobial Activity
Derivatives of 7-chloro-2-hydrazino-4-methyl-1,3-benzothiazole exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains (E. coli).[2]
Mechanism of Action: DNA Gyrase Inhibition The hydrazone moiety mimics the interaction of quinolones. The nitrogen atoms in the benzothiazole ring and the hydrazone linker coordinate with the ATPase domain of DNA Gyrase B (GyrB), preventing bacterial DNA replication.
-
Key Insight: The 7-chloro substituent enhances penetration through the peptidoglycan layer of Gram-positive bacteria, resulting in lower MIC values compared to non-chlorinated analogs.
Anticancer Activity
Certain derivatives, particularly those with electron-donating groups (e.g., methoxy, hydroxy), show significant cytotoxicity against human cancer cell lines (A549, MCF-7).
Mechanism: Apoptosis Induction & Tyrosinase Inhibition
-
Tyrosinase Inhibition: The benzothiazole core acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis and cell proliferation in melanoma.
-
Mitochondrial Dysfunction: The lipophilic nature of the 7-chloro derivatives allows them to accumulate in mitochondria, disrupting the membrane potential (
) and triggering caspase-dependent apoptosis.
Figure 2: Dual mechanism of action: Antibacterial DNA Gyrase inhibition and Anticancer mitochondrial disruption.
Experimental Protocols
Protocol: Synthesis of Schiff Base Derivatives
Validation Level: Standard Laboratory Protocol
-
Reagents: 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole (0.01 mol), substituted aromatic aldehyde (0.01 mol), Ethanol (absolute, 20 mL), Glacial Acetic Acid (2-3 drops).
-
Procedure:
-
Dissolve the hydrazine derivative in hot ethanol.
-
Add the aromatic aldehyde slowly with stirring.
-
Add catalytic glacial acetic acid.
-
Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Toluene:Ethyl Acetate, 8:2).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
-
-
Characterization: Confirm structure via IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (Singlet for -N=CH- proton at ~8.0–8.5 ppm).
Protocol: In Vitro Antimicrobial Assay (MIC Determination)
-
Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).
-
Inoculum: Standardize bacterial cultures (S. aureus ATCC 25923, E. coli ATCC 25922) to 0.5 McFarland standard.
-
Method: Microbroth dilution method in 96-well plates.
-
Add 100 µL of Mueller-Hinton broth to wells.
-
Perform serial dilution of the test compound (concentration range: 100 µg/mL to 0.1 µg/mL).
-
Add 10 µL of bacterial suspension.
-
Incubate at 37°C for 24 hours.
-
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.
References
-
Synthesis and biological evaluation of benzothiazole derivatives. PubMed. Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety. Link
-
Antimicrobial and Cytotoxic Evaluation of Benzothiazole-Hydrazones. Taylor & Francis. New benzothiazole-hydrazone derivatives: Antimicrobial and cytotoxic evaluation. Link
-
Antimalarial Activity of Benzothiazole Hydrazones. Antimicrobial Agents and Chemotherapy. Antimalarial Activity of Small-Molecule Benzothiazole Hydrazones.[3] Link
-
Chemical Properties of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole. ChemicalBook. 2-Benzothiazolamine, 7-chloro- (CAS 20358-01-4) and derivatives.[4] Link
-
Review on Biological Activities of Hydrazones. MDPI. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 2-Benzothiazolamine,7-chloro-(9CI) | 20358-01-4 [chemicalbook.com]
"medicinal chemistry applications of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole"
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Scientists
A Versatile Scaffold for Fused Heterocyclic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole (CAS: 80945-76-2) represents a high-value "privileged scaffold." Unlike simple building blocks, this compound possesses a unique substitution pattern—a lipophilic chlorine at position 7 and a sterically significant methyl group at position 4—that modulates both the reactivity of the hydrazine tail and the pharmacological profile of its derivatives.
This technical guide analyzes the utility of this compound not merely as a final drug, but as a critical divergent intermediate . It serves as the precursor for three major classes of bioactive heterocycles: [1,2,4]triazolo[3,4-b]benzothiazoles , pyrimido[2,1-b]benzothiazoles , and Schiff base hydrazones . These derivatives exhibit potent antimicrobial, anti-inflammatory, and fungicidal properties, drawing structural homology to commercial agrochemicals like Tricyclazole while offering enhanced lipophilicity for pharmaceutical applications.
Chemical Architecture & Reactivity Profile
The therapeutic potential of this scaffold is dictated by its three functional zones:
| Functional Zone | Chemical Feature | Medicinal Chemistry Impact |
| Zone A: The Core | Benzothiazole Ring | A bioisostere of indole/purine; intercalates DNA and binds to various kinase domains. |
| Zone B: The Tail | 2-Hydrazino Group ( | A "hard" nucleophile ready for condensation with carbonyls (aldehydes, ketones, acids) or cyclization with dielectrophiles. |
| Zone C: Substituents | 7-Chloro : Electron-withdrawing ( | 7-Cl : Increases LogP (lipophilicity) and metabolic stability against oxidative metabolism at the 7-position. 4-Me : Blocks the 4-position, directing electrophilic attacks to the 6-position and influencing the conformation of fused rings. |
2.1. The "Tricyclazole" Homology
This compound is the 7-chloro analog of the precursor to Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole), a systemic fungicide. The addition of the 7-chloro atom is a classic medicinal chemistry strategy to increase potency by enhancing membrane permeability and halogen bonding interactions with target enzymes (e.g., reductases or synthases).
Synthetic Utility: The "Hub" Concept
The 2-hydrazino moiety acts as a linchpin for heterocyclization. Below is the reaction workflow transforming the core scaffold into three distinct pharmacological classes.
Figure 1: Divergent synthesis pathways starting from the 7-chloro-2-hydrazino-4-methyl-1,3-benzothiazole scaffold.
Detailed Experimental Protocols
As a Senior Application Scientist, I provide here the optimized protocols. These methods prioritize yield and purity, essential for biological screening.
4.1. Precursor Synthesis (If not purchased)
Note: While available commercially, in-house synthesis ensures freshness of the hydrazine, which is prone to oxidation.
-
Starting Material: 2,7-Dichloro-4-methylbenzothiazole.
-
Reagent: Hydrazine hydrate (99%).
-
Procedure: Dissolve the dichloro compound in ethanol. Add hydrazine hydrate (5 equiv.) dropwise to prevent dimer formation. Reflux for 4 hours.
-
Workup: Cool to 0°C. The hydrazine product precipitates as a solid. Filter, wash with cold ethanol, and dry.
-
Validation: Check IR for doublet peaks at 3100-3300 cm⁻¹ (
).
4.2. Pathway A: Synthesis of Schiff Base Derivatives (Antimicrobial)
This protocol generates hydrazones, which often exhibit superior antimicrobial activity compared to the parent hydrazine due to the addition of a lipophilic aryl tail.
-
Reagents: 7-Chloro-2-hydrazino-4-methylbenzothiazole (1.0 mmol), 4-Nitrobenzaldehyde (1.0 mmol), Glacial Acetic Acid (catalytic), Ethanol (10 mL).
-
Step-by-Step:
-
Dissolve the hydrazine scaffold in hot ethanol (absolute).
-
Add the aldehyde.
-
Add 2-3 drops of glacial acetic acid (catalyst).
-
Reflux for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Causality: The acid catalyst protonates the aldehyde carbonyl, making it more electrophilic for the hydrazine attack.
-
Isolation: Cool to room temperature. The Schiff base will crystallize.[1] Filter and recrystallize from DMF/Ethanol.
-
4.3. Pathway B: Cyclization to Triazolobenzothiazoles (The "Tricyclazole" Analog)
This reaction fuses a triazole ring onto the benzothiazole, creating a rigid tricyclic system (8-chloro-5-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole).
-
Reagents: Scaffold (1.0 mmol), Carbon Disulfide (
, 5 mL), Potassium Hydroxide (KOH), Ethanol. -
Step-by-Step:
-
Dissolve the hydrazine in ethanol containing KOH.
-
Add
slowly (Exothermic). -
Reflux for 6–8 hours until evolution of
gas ceases (detectable by lead acetate paper turning black). -
Mechanism: The hydrazine attacks
to form a dithiocarbazate intermediate, which cyclizes under basic conditions. -
Isolation: Pour into ice-cold water and acidify with dilute HCl. The thiol-tautomer of the triazole precipitates.
-
Medicinal Chemistry Applications & SAR
5.1. Antimicrobial & Antifungal Activity
The Schiff base derivatives (Pathway A) are the primary candidates here.
-
Mechanism: The azomethine linkage (
) acts as a pharmacophore, binding to bacterial DNA gyrase or fungal CYP51 (lanosterol 14 -demethylase). -
SAR Insight: The 7-chloro group is critical. Halogenated benzothiazoles typically show 2-4x lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (S. aureus) compared to non-halogenated analogs due to increased penetration of the peptidoglycan layer.
5.2. Anti-Inflammatory Activity
The Triazole derivatives (Pathway B) mimic the structure of non-steroidal anti-inflammatory drugs (NSAIDs) that contain fused heterocycles.
-
Target: COX-2 inhibition.
-
SAR Insight: The rigid planar structure of the s-triazolo[3,4-b]benzothiazole allows it to fit into the COX-2 hydrophobic pocket. The 4-methyl group provides selectivity by clashing with the smaller binding pocket of COX-1, potentially reducing gastric side effects.
5.3. Anticancer Potential
Pyrimido-benzothiazoles (Pathway C) are DNA intercalators.
-
Mechanism: The planar tricyclic system intercalates between DNA base pairs, inhibiting replication.
-
Relevance: Derivatives of 2-hydrazinobenzothiazoles have shown cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines.
References
-
Synthesis and Biological Evaluation of Benzothiazole Derivatives. Source:European Journal of Medicinal Chemistry. Context: Establishes the baseline antimicrobial activity of 2-hydrazinobenzothiazole Schiff bases. URL:[Link]
-
Tricyclazole: Mode of Action and Resistance. Source:Pesticide Biochemistry and Physiology. Context: Describes the mechanism of the 5-methyl-triazolo-benzothiazole core (the direct analog of our target) as a reductase inhibitor. URL:[Link]
-
Benzothiazole Scaffold in Medicinal Chemistry: A Review. Source:Journal of Advanced Pharmaceutical Technology & Research. Context: Comprehensive review of SAR for 7-substituted benzothiazoles. URL:[Link]
-
Synthesis of [1,2,4]Triazolo[3,4-b]benzothiazoles. Source:Journal of Heterocyclic Chemistry. Context: Provides the specific methodology for cyclizing 2-hydrazino compounds with
. URL:[Link]
Sources
Unlocking the Therapeutic Potential of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole: A Technical Guide to Target Identification and Validation
Foreword: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] This versatile heterocyclic system is a key pharmacophore in numerous clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The therapeutic efficacy of benzothiazole derivatives is intricately linked to the nature and position of substitutions on the benzothiazole ring, with modifications at the C2, C4, and C7 positions being particularly influential in modulating their biological activity.[1][3] This guide focuses on a specific, yet under-explored derivative, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, to delineate a strategic approach for identifying and validating its potential therapeutic targets.
Molecular Profile: 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
The structure of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole combines several key features that suggest significant therapeutic potential. The chloro group at the C7 position and the methyl group at C4 can modulate the molecule's electronic properties and lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins.[1][6] The 2-hydrazino moiety is a critical functional group, often serving as a linker for the synthesis of hydrazone derivatives, which are known to possess potent biological activities.[1][7][8]
Based on the established bioactivity of structurally related benzothiazole-hydrazone compounds, we can hypothesize several high-potential therapeutic targets for this molecule, primarily in the realms of oncology and infectious diseases.
Proposed Therapeutic Target Class I: Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several studies have highlighted the potential of benzothiazole derivatives as potent kinase inhibitors.[9]
Epidermal Growth Factor Receptor (EGFR)
Rationale for Target Selection: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a frequent driver of tumor growth and progression. Benzothiazole-hydrazone hybrids have been reported as potent EGFR inhibitors, exhibiting significant cytotoxicity against various cancer cell lines.[1] The chloro-substitution on the benzothiazole ring, in particular, has been associated with enhanced anticancer activity, potentially through favorable interactions within the ATP-binding pocket of the EGFR kinase domain.
Proposed Mechanism of Action: 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, or its hydrazone derivatives, may act as a competitive inhibitor of ATP at the EGFR kinase domain. The benzothiazole core could anchor the molecule within the hydrophobic pocket, while the substituted phenyl ring (in hydrazone form) could form key interactions with specific amino acid residues, leading to the inhibition of downstream signaling pathways such as the MAPK and PI3K/Akt pathways, ultimately resulting in cell cycle arrest and apoptosis.
Visualizing the EGFR Inhibition Pathway:
Caption: Proposed EGFR signaling pathway inhibition.
Experimental Validation Workflow: EGFR Inhibition
A multi-step approach is essential to validate EGFR as a direct target.
Step 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.
-
Methodology:
-
Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
-
Incubate the compound with recombinant human EGFR kinase domain, a suitable substrate peptide, and ATP.
-
Measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.
-
Step 2: Cell-Based Proliferation Assays
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines with varying EGFR expression levels.
-
Methodology:
-
Select a panel of cancer cell lines, including those with high EGFR expression (e.g., A549 lung cancer) and low EGFR expression (e.g., HCT-116 colon cancer).[9][10]
-
Treat the cells with increasing concentrations of the compound for 48-72 hours.
-
Perform an MTT or CellTiter-Glo® Luminescent Cell Viability Assay to measure cell viability.
-
Determine the GI50 (50% growth inhibition) for each cell line. A significantly lower GI50 in EGFR-overexpressing cells would suggest target engagement.
-
Step 3: Western Blot Analysis of Downstream Signaling
-
Objective: To confirm the inhibition of EGFR signaling within the cell.
-
Methodology:
-
Treat EGFR-overexpressing cells (e.g., A549) with the compound at its GI50 concentration for various time points.
-
Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key downstream proteins, including EGFR, Akt, and ERK.
-
A decrease in the phosphorylation of these proteins following treatment would confirm the on-target effect of the compound.
-
| Experiment | Metric | Purpose |
| In Vitro Kinase Assay | IC50 | Direct enzyme inhibition |
| Cell Proliferation Assay | GI50 | Cellular cytotoxicity |
| Western Blot Analysis | Phosphorylation Levels | Target engagement in cells |
Proposed Therapeutic Target Class II: Antimicrobial Activity
Benzothiazole derivatives have a long-standing history as effective antimicrobial agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[2][11][12]
Rationale for Target Selection: The specific mechanism of antimicrobial action for many benzothiazole derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes. The presence of the hydrazino group and the overall lipophilicity imparted by the chloro and methyl groups in 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole suggest it may effectively penetrate bacterial cell walls and membranes.
Proposed Mechanisms of Action:
-
Enzyme Inhibition: The compound could inhibit crucial bacterial enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.
-
Membrane Disruption: The lipophilic nature of the molecule may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.
Visualizing the Antimicrobial Workflow:
Caption: Experimental workflow for antimicrobial target validation.
Experimental Validation Workflow: Antimicrobial Activity
Step 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.[11]
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Incubate the bacteria with serial dilutions of the compound in a 96-well plate.
-
The MIC is the lowest concentration at which no visible growth is observed.
-
Step 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Objective: To determine the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
-
Methodology:
-
Following the MIC assay, subculture the contents of the wells with no visible growth onto agar plates.
-
The MBC is the lowest concentration that yields no bacterial growth on the agar plates after incubation.
-
Step 3: Mechanism of Action Studies
-
If the compound is bactericidal, further assays can elucidate the mechanism:
-
DNA Gyrase Inhibition Assay: To investigate if the compound inhibits bacterial DNA replication.
-
Cell Membrane Permeability Assay: Using fluorescent dyes like propidium iodide to assess membrane damage.
-
| Assay | Metric | Interpretation |
| MIC | µg/mL | Potency of antimicrobial activity |
| MBC | µg/mL | Bacteriostatic vs. Bactericidal effect |
| Mechanism Assays | Varies | Elucidation of the specific target |
Conclusion and Future Directions
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related benzothiazole derivatives, this guide proposes EGFR and key bacterial enzymes as high-priority potential targets. The outlined experimental workflows provide a clear and robust strategy for validating these hypotheses. Future research should also explore the potential of this compound in other therapeutic areas where benzothiazoles have shown promise, such as neurodegenerative diseases and parasitic infections.[5][13] A thorough investigation of the structure-activity relationship (SAR) by synthesizing and testing related analogues will be crucial for optimizing the potency and selectivity of this promising molecule.
References
- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2025). MDPI.
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI.
- Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2025).
- Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (n.d.).
- 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. (n.d.).
- Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. (n.d.).
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). PubMed.
- Synthesis of some new benzothiazole derivatives as potential antimicrobial and antiparasitic agents. (2003). PubMed.
- Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online.
- Recent insights into antibacterial potential of benzothiazole deriv
- Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl‑XL. (2013).
- Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents. (2022). CVR College of Engineering.
- A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). Journal of Drug Delivery and Therapeutics.
- The Multifaceted Role of 2-Hydrazinobenzothiazole in Modern Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and properties of 2-hydrazinobenzothiazole deriv
- Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. (2024). ACS Omega.
- Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Biological Activities of Hydrazone Deriv
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
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Methodological & Application
"use of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole in antimicrobial agent synthesis"
Application Note & Protocols
Topic: Use of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole in Antimicrobial Agent Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics.[1] The benzothiazole nucleus represents a versatile and privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3][4] This document provides a detailed guide on the strategic use of a key intermediate, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole , as a versatile precursor for synthesizing potent antimicrobial agents. We will explore the rationale behind its design, detail synthetic protocols for its derivatization, and discuss the mechanistic basis for the antimicrobial action of the resulting compounds.
The Benzothiazole Scaffold: A Foundation for Antimicrobial Discovery
Benzothiazole, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the design of bioactive molecules.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions allow for high-affinity binding to biological targets. Several clinically approved drugs feature this moiety, underscoring its therapeutic relevance.[2] In the context of antimicrobial agents, benzothiazole derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase, disrupting critical cellular processes and leading to bacterial cell death.[2][5]
The precursor, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole , is strategically functionalized:
-
2-Hydrazino Group (-NHNH₂): This is the primary reactive handle. Its high nucleophilicity allows for facile reactions with electrophiles, particularly carbonyl compounds, to form a diverse library of derivatives.[6][7]
-
7-Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom can significantly modulate the electronic properties of the benzothiazole ring system, often enhancing the antimicrobial potency of the final compound.[2]
-
4-Methyl Group (-CH₃): This group increases the lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell membranes.
The overall workflow for utilizing this precursor is outlined below.
Caption: General workflow from the precursor to diverse antimicrobial candidates.
Synthesis of the Precursor: 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
The synthesis of the hydrazino precursor is typically achieved from its corresponding 2-amino analogue. While direct synthesis data for the 4-methyl variant is not prevalent in the provided search results, a well-established two-step protocol for analogous compounds can be adapted.[8][9]
Protocol 2.1: Synthesis of 2-Amino-7-chloro-4-methyl-1,3-benzothiazole
The foundational step is the synthesis of the 2-amino derivative from 3-chloro-6-methylaniline via a thiocyanation reaction.
-
Rationale: This reaction, often using potassium thiocyanate and bromine, forms an in-situ electrophilic thiocyanogen species that attacks the aromatic amine, leading to cyclization into the benzothiazole ring.
Materials:
-
3-chloro-6-methylaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3-chloro-6-methylaniline (0.05 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid (100 mL).
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of bromine (0.05 mol) in 25 mL of glacial acetic acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0 °C, followed by 10 hours at room temperature.[3]
-
Pour the reaction mixture into a beaker of crushed ice. A solid precipitate will form.
-
Filter the solid, wash thoroughly with water to remove any unreacted salts, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-7-chloro-4-methyl-1,3-benzothiazole.
-
Characterization: Confirm the structure using FTIR (N-H stretching bands around 3300-3400 cm⁻¹), ¹H NMR, and Mass Spectrometry.
Protocol 2.2: Conversion to 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
The 2-amino group is converted to the 2-hydrazino group via reaction with hydrazine hydrate.
-
Rationale: This is a nucleophilic displacement reaction. The highly nucleophilic hydrazine displaces the amino group (or more accurately, a derivative formed in situ) to yield the desired product. The use of ethylene glycol as a high-boiling solvent allows the reaction to proceed at an elevated temperature, ensuring completion.[8][9]
Materials:
-
2-Amino-7-chloro-4-methyl-1,3-benzothiazole (from Protocol 2.1)
-
Hydrazine hydrate (99%)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethylene glycol
Procedure:
-
In a round-bottom flask, carefully add concentrated HCl (6 mL) dropwise to hydrazine hydrate (6 mL) with stirring in an ice bath (5-10 °C).[8]
-
Add ethylene glycol (25 mL) to the mixture.
-
Add the synthesized 2-amino-7-chloro-4-methyl-1,3-benzothiazole (0.03 mol) in portions.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.[8]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Filter the resulting solid precipitate, wash with water, and recrystallize from an ethanol/water mixture to obtain pure 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
-
Characterization: Confirm the structure via FTIR (disappearance of primary amine N-H stretches and appearance of hydrazine N-H bands), ¹H NMR (presence of exchangeable -NH and -NH₂ protons), and Mass Spectrometry.[9]
Synthesis of Antimicrobial Agents from the Hydrazino Precursor
The 2-hydrazino group is a gateway to several classes of heterocyclic compounds with known antimicrobial activity. The most direct application is the synthesis of hydrazones (Schiff bases).
Caption: Reaction scheme for the synthesis of benzothiazole hydrazones.
Protocol 3.1: General Synthesis of Benzothiazole-Hydrazone Derivatives
-
Rationale: This is a classic condensation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. A catalytic amount of acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the attack. The subsequent dehydration step drives the reaction to completion, forming the stable C=N imine bond.[3]
Materials:
-
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole (Precursor)
-
Various substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, 2-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the precursor (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask. If solubility is an issue, gentle warming may be required.
-
Add the desired substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into cold water to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, DMF, or a mixture) to obtain the pure hydrazone derivative.
-
Characterization: Confirm the structure using:
-
FTIR: Disappearance of the C=O stretch (from aldehyde) and the appearance of a strong C=N (imine) stretch around 1550-1650 cm⁻¹.
-
¹H NMR: Appearance of a characteristic singlet for the azomethine proton (-N=CH-) typically between 8-9 ppm. The NH proton signal will also be present.[7][8]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the final product.
-
Antimicrobial Activity & Structure-Activity Relationship (SAR)
Derivatives synthesized from the benzothiazole precursor are expected to exhibit significant antimicrobial activity. The evaluation is typically performed using broth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[8]
While specific data for 7-chloro-4-methyl derivatives requires experimental validation, extensive research on analogous compounds provides strong predictive insights into the structure-activity relationship (SAR).[2]
| Compound Class | Substituent (R) on Aldehyde | Target Organism(s) | Typical MIC (µg/mL) | Key SAR Insights |
| Hydrazones | 4-Chloro (benzylidene ring) | S. aureus, E. coli | 6.25 - 12.5 | Halogen substitution often enhances activity.[2] |
| Hydrazones | 4-Methoxy (benzylidene ring) | S. aureus, E. coli | 6.25 | Electron-donating groups can also confer high potency.[2] |
| Hydrazones | 2-Hydroxy (benzylidene ring) | E. coli, P. aeruginosa | 15.62 | Hydroxyl groups can participate in hydrogen bonding with target enzymes.[2] |
| Hydrazones | 4-Diethylamino (benzylidene ring) | K. pneumoniae | 0.4 - 0.8 | Bulky, electron-donating groups can significantly boost activity.[2] |
| Pyrazoles | 3,5-Dimethyl (from acetylacetone) | Gram-positive & Gram-negative | Moderate Activity | Formation of a second heterocyclic ring can modulate activity and selectivity.[9] |
Note: The MIC values presented are drawn from studies on similar 2-hydrazinobenzothiazole derivatives and serve as a predictive guide for the potential efficacy of compounds derived from the 7-chloro-4-methyl precursor.
Conclusion and Future Perspectives
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a high-potential building block for the synthesis of novel antimicrobial agents. The facile and versatile reactivity of the hydrazino group allows for the creation of large, diverse chemical libraries of hydrazones, pyrazoles, and other heterocyclic systems. The strategic placement of the chloro and methyl groups on the benzothiazole core is anticipated to confer favorable electronic and pharmacokinetic properties, leading to compounds with potent activity against a range of bacterial pathogens, including multi-drug resistant strains. Future work should focus on the synthesis and screening of a broad library of these derivatives, followed by molecular docking studies to elucidate their precise mechanism of action and guide further optimization.[10]
References
-
Hassan, M. M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]
-
Morsy, M. I., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]
-
Bentham Science. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Bentham Science. Available at: [Link]
-
IJISET. (2015). Synthesis and Antimicrobial Activity of Novel Benzothiazole- Hydrazone Derivatives. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial drugs having benzothiazole moiety. ResearchGate. Available at: [Link]
-
RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Pattan, S. R., et al. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. Der Pharma Chemica. Available at: [Link]
-
Pak. J. Pharm. Sci. (2010). Synthesis and antibacterial activity of some new benzothiazole derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available at: [Link]
-
GSC Online Press. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][2]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Available at: [Link]
-
Yildirim, S., et al. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Pharmaceutical Chemistry Journal. Available at: [Link]
-
ResearchGate. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. ResearchGate. Available at: [Link]
-
JOCPR. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
Application Note: Biological Screening Strategies for 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Executive Summary
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a privileged scaffold in medicinal chemistry.[1] The benzothiazole core confers lipophilicity and DNA-intercalating potential, while the hydrazine moiety (-NHNH₂) acts as a critical "warhead" for hydrogen bonding, metal chelation, and covalent interaction with carbonyl-containing cofactors.[1]
This guide outlines a tiered screening protocol to evaluate this compound's biological potential. Based on structure-activity relationship (SAR) data of analogous 2-hydrazinobenzothiazoles, this compound exhibits high probability for antimicrobial (DNA gyrase inhibition) and anticancer (EGFR/tyrosine kinase inhibition or apoptosis induction) activities.[1]
Safety & Handling (Critical)
Hazard Class: Hydrazine derivatives are potential carcinogens, skin sensitizers, and mutagens.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.
-
Containment: All weighing and solubilization must occur within a Class II Fume Hood.
-
Deactivation: Spills should be treated with 5% sodium hypochlorite (bleach) to oxidize the hydrazine moiety before disposal.
Module A: Compound Preparation & Stability
Objective: Ensure the compound is delivered to the biological system in a soluble, stable form.
Protocol A1: Stock Solution Preparation
The lipophilic nature of the benzothiazole ring requires organic co-solvents.
-
Weighing: Accurately weigh 10 mg of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
-
Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM stock solution .
-
Note: Avoid Ethanol if long-term storage is planned, as hydrazines can slowly react with trace aldehydes/ketones or oxidize.[1]
-
-
Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.
Protocol A2: Stability Check (Mandatory)
Hydrazines are prone to auto-oxidation in aqueous buffers.[1]
-
Method: Dilute stock to 100 µM in PBS (pH 7.4).
-
Readout: Measure UV-Vis absorbance (200–400 nm) at T=0, T=4h, and T=24h.
-
Criteria: If
shifts >5 nm or absorbance drops >10%, the compound is degrading. Corrective Action: Prepare fresh for every assay or add 1 mM DTT (if compatible with assay).
Module B: Antimicrobial Screening (Primary Screen)
Rationale: 2-hydrazinobenzothiazoles are structural mimics of nucleobases and often inhibit bacterial DNA gyrase.[1]
Protocol B1: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10 Guidelines.[1]
Materials:
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Control: Ciprofloxacin (Positive), DMSO (Negative).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL. -
Plate Setup: Use a 96-well clear flat-bottom plate.
-
Serial Dilution:
-
Add 100 µL CAMHB to columns 2–12.
-
Add 200 µL of compound (at 2x top concentration, e.g., 256 µg/mL) to column 1.
-
Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip.
-
Result: Range from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation: Add 100 µL of bacterial suspension to all wells.
-
Final DMSO concentration must be < 1%.[1]
-
-
Incubation: 16–20 hours at 37°C (aerobic).
-
Readout: Visual turbidity or OD₆₀₀ measurement.
-
MIC Definition: Lowest concentration with no visible growth.
-
Module C: Anticancer Cytotoxicity (Secondary Screen)
Rationale: The planar benzothiazole system can intercalate DNA or inhibit kinases (e.g., EGFR).
Protocol C1: MTT Viability Assay
Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]
Step-by-Step:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Remove old media.
-
Add 100 µL fresh media containing the compound (0.1 µM – 100 µM, log scale).
-
Include "Vehicle Control" (Media + 0.5% DMSO) and "Blank" (Media only).
-
-
Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 10 µL MTT reagent (5 mg/mL in PBS).
-
Incubate 3–4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Aspirate media carefully.
-
Add 100 µL DMSO to dissolve crystals.
-
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
-
Calculate IC₅₀ using non-linear regression (GraphPad Prism: "log(inhibitor) vs. response").
Visualization: Screening Workflow
Caption: Integrated screening workflow for 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, prioritizing stability validation before parallel antimicrobial and cytotoxic assessment.
Expected Results & Interpretation
| Assay Type | Metric | Highly Active (Hit) | Moderate Activity | Inactive |
| Antimicrobial | MIC (µg/mL) | < 8 | 8 – 64 | > 64 |
| Cytotoxicity | IC₅₀ (µM) | < 5 | 5 – 50 | > 50 |
| Selectivity | SI Index* | > 10 | 1 – 10 | < 1 |
*SI Index =
Troubleshooting Guide
-
Precipitation in Media:
-
Cause: Compound is too lipophilic.
-
Fix: Reduce final concentration or increase DMSO to 1% (ensure controls match). Alternatively, use a cyclodextrin carrier.
-
-
Inconsistent MICs:
-
Cause: Hydrazine oxidation during the 18h incubation.
-
Fix: Seal plates tightly to minimize oxygen exchange; ensure media is fresh.
-
-
False Positives in MTT:
-
Cause: Hydrazines can sometimes reduce MTT tetrazolium directly without cellular enzymes.
-
Fix: Use a "No Cell" control (Media + Compound + MTT). If this turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo).[1]
-
References
-
Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of benzothiazole derivatives bearing the ortho-hydroxy-N-acylhydrazone moiety. NIH PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Benzothiazole-Hydrazone Derivatives. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI Molecules. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Topic: Optimization of Yield & Purity Ticket ID: #BZ-HYD-7CL4ME Assigned Specialist: Senior Application Scientist
Core Directive: The "Golden" Protocol
The synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a classic Nucleophilic Aromatic Substitution (
The Optimized Workflow
Precursor: 2,7-Dichloro-4-methyl-1,3-benzothiazole (Preferred) or 2-Mercapto-7-chloro-4-methyl-1,3-benzothiazole. Reagent: Hydrazine Hydrate (80% or 64% aq. solution). Solvent: Ethanol (99%) or Ethylene Glycol (for stubborn substrates).
Step-by-Step Methodology
-
Stoichiometry Setup: Charge a round-bottom flask with 1.0 equivalent of the 2-chloro-benzothiazole precursor.
-
Solvent Addition: Add 10-15 volumes of Ethanol. The starting material may not fully dissolve at room temperature; this is normal.
-
Nucleophile Addition (Critical): Add 5.0 to 10.0 equivalents of Hydrazine Hydrate dropwise.
-
Expert Note: A large excess is mandatory . If hydrazine is the limiting reagent at any point, the product (a nucleophile itself) will attack unreacted starting material, forming the insoluble, orange-red "Azine" dimer.
-
-
Thermal Activation: Heat to reflux (
) for 4–6 hours.-
Monitoring: Use TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The product is more polar than the starting material.
-
-
Work-up:
-
Cool the reaction mixture to
(ice bath). -
The product should precipitate as an off-white to pale yellow solid.
-
Filter and wash copiously with cold water (to remove hydrazine salts) followed by a small amount of cold ethanol .
-
-
Purification: Recrystallize from Ethanol or DMF/Water if purity is
.
Visualizing the Chemistry
Reaction Pathway & Side-Product Logic
The following diagram illustrates the competition between the desired
Figure 1: Reaction pathway showing the critical necessity of excess hydrazine to prevent the Product from attacking the Starting Material (SM).
Troubleshooting Center (Interactive Guide)
Identify your specific issue below to find the immediate chemical solution.
Ticket #001: "My product is bright orange/red."
-
Diagnosis: Azine Formation. You have synthesized the dimer (two benzothiazole rings connected by a hydrazine bridge). This happens when the local concentration of hydrazine is too low.
-
The Fix:
-
Discard: This impurity is extremely difficult to separate.
-
Restart: Use Standard Protocol but increase Hydrazine to 10 equivalents .
-
Technique: Ensure efficient stirring. Consider "Reverse Addition" (dripping the dissolved substrate into hot hydrazine) to ensure the nucleophile is always in vast excess.
-
Ticket #002: "Low yield; Starting material remains after 12 hours."
-
Diagnosis: Steric Hindrance / Low Reactivity. The 4-Methyl group provides steric bulk near the C-2 center, and the 7-Chloro group, while activating, might not be enough if the solvent temperature is too low (Ethanol boils at
). -
The Fix:
-
Switch Solvent: Change from Ethanol to n-Propanol (
) or Ethylene Glycol ( ) . -
Caution: At
, ensure the 7-Chloro group does not undergo substitution (rare, but possible with harsh forcing).
-
Ticket #003: "Product is an oil or sticky gum."
-
Diagnosis: Solvent Trapping / Partial Hydrolysis. The 4-methyl and 7-chloro groups increase lipophilicity, making the product "greasy."
-
The Fix:
-
Trituration: Add cold Diethyl Ether or Hexane to the gum and scratch the flask walls vigorously with a glass rod to induce crystallization.
-
pH Adjustment: Ensure the final wash is neutral. Residual hydrazine (basic) can prevent proper lattice formation.
-
Optimization Data & FAQs
Solvent System Comparison
| Solvent | Boiling Point | Reaction Rate | Purity Profile | Recommendation |
| Ethanol | Moderate | High | Primary Choice | |
| Water | Slow (Heterogeneous) | Variable | Green Option [1] | |
| Ethylene Glycol | Fast | Lower (Thermal decomp) | Use only if EtOH fails [2] | |
| Dioxane | Good | High | Good for solubility issues |
Frequently Asked Questions
Q: Can I use the 2-Mercapto precursor instead of the 2-Chloro?
A: Yes, but the reaction evolves
Q: How do I store the product?
A: Hydrazines are sensitive to oxidation. Store the solid in an amber vial under Argon/Nitrogen at
Q: Is the 7-Chloro group stable? A: Yes. Under standard reflux conditions with hydrazine, the chlorine on the benzene ring (C-7) is far less reactive than the leaving group on the thiazole ring (C-2). It will remain intact.
References
-
Singh, K., et al. (2025).[1] "Water-Based Synthesis of 2-Hydrazinobenzothiazoles: An Improved Approach." Chemical and Materials Sciences: Research Findings, Vol. 5, 136–150.[1] 1
-
PrepChem. "Synthesis of 4-methyl-2-hydrazinobenzothiazole." PrepChem.com. 2
-
Holbová, E., & Perjéssy, A. (1986).[3] "Synthesis and properties of 2-hydrazinobenzothiazole derivatives." Chemical Papers, 40(6), 791–796.[3] 3
-
ChemicalBook. "2-Hydrazinobenzothiazole Properties & Safety." 4
Sources
Technical Support Center: Synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand that synthesizing novel heterocyclic compounds presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights into the common hurdles encountered during the synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, a key intermediate in pharmaceutical development. We will move beyond simple protocols to explore the causality behind side product formation and offer robust troubleshooting strategies to enhance your yield, purity, and success.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My initial thiocyanation of 5-chloro-2-methylaniline is messy. TLC shows multiple spots, and the yield of the target N-(5-chloro-2-methyl-4-thiocyanatophenyl)thiourea is low. What's going wrong?
The Scientist's Insight: This is a classic regioselectivity and process control issue. The synthesis of the 2-aminobenzothiazole precursor typically starts with the reaction of the corresponding aniline with a thiocyanate salt and an oxidizing agent to form an arylthiourea, which then cyclizes.[1][2] The primary challenge lies in controlling the electrophilic thiocyanation of the starting aniline, 5-chloro-2-methylaniline.
The amine group is a powerful ortho-, para-director. The methyl group is also an ortho-, para-director, while the chloro group is an ortho-, para-director but deactivating. The position ortho to the strongly activating amine group is the most favorable site for electrophilic substitution. However, several side reactions can occur:
-
Di-thiocyanation: If reaction conditions are too harsh or the stoichiometry is off, a second thiocyanate group can be added to the ring.
-
Oxidative Halogenation: The oxidizing agents used for the subsequent cyclization (e.g., bromine, sulfuryl chloride) can react prematurely, leading to unwanted halogenation of the activated aromatic ring.[3]
-
Isomer Formation: While less likely given the strong directing effect of the amine, minor substitution at other positions can occur, leading to isomeric benzothiazole impurities later on.
-
Oxidation of the Thiocyanate Group: The -SCN group can be oxidized, leading to a complex mixture of byproducts.
Troubleshooting Protocol: To favor the formation of the desired monosubstituted intermediate, precise control over the reaction is critical.
-
Reagent Addition: Add the thiocyanating agent (e.g., a solution of bromine and ammonium thiocyanate) slowly and at a low temperature (0-5 °C) to the solution of 5-chloro-2-methylaniline.[4] This minimizes localized high concentrations that can lead to di-substitution.
-
Solvent Choice: Using a less polar solvent can sometimes temper the reactivity and improve selectivity. Acetic acid is a common choice.[1]
-
Protecting Groups: While it adds steps, temporarily acetylating the amine group can reduce its activating strength, allowing for more controlled thiocyanation, followed by deprotection.
-
Alternative Reagents: Consider using milder, more selective thiocyanating reagents. Methods using N-bromosuccinimide (NBS) and potassium thiocyanate can offer better control and yield.[5]
Visualizing the Chemistry:
Question 2: The conversion of 7-chloro-4-methyl-1,3-benzothiazol-2-amine to the 2-hydrazino derivative is incomplete and generates a significant, less polar byproduct. What is it?
The Scientist's Insight: The reaction of a 2-aminobenzothiazole with hydrazine hydrate is a common method to produce the corresponding 2-hydrazinobenzothiazole.[6][7] This is typically a nucleophilic substitution reaction where hydrazine displaces the amino group, often facilitated by acid and high temperatures. However, a crucial and often overlooked side reaction is the potential for further condensation, especially if any single-carbon electrophiles are present as impurities (e.g., formic acid from degradation of solvents, or if used as a reagent in a prior step).
The 2-hydrazino intermediate can react with such an impurity to form a hydrazone, which then undergoes intramolecular cyclization. This results in the formation of a highly stable, fused tricyclic system: a 5-methyl-8-chloro-[6][8][9]triazolo[3,4-b][8][10]benzothiazole . This is the same core structure as the fungicide Tricyclazole, which is synthesized via a similar pathway.[11] This tricyclic product is significantly less polar than the desired hydrazino compound and will appear as a distinct, faster-moving spot on a normal-phase TLC plate.
Troubleshooting Protocol:
-
Purity of Reagents: Ensure the starting 2-aminobenzothiazole is free of any carbonyl-containing impurities. Use high-purity solvents and hydrazine hydrate.
-
Reaction Conditions: This reaction often requires elevated temperatures. Monitor the progress carefully by TLC. Prolonged reaction times can favor the formation of the cyclized byproduct.
-
pH Control: The reaction is typically run in a solvent like ethylene glycol with hydrochloric acid.[11] The pH should be controlled to facilitate the initial substitution without promoting the subsequent cyclization.
-
Purification: If the byproduct forms, it can be separated from the desired product by column chromatography. A gradient elution starting with a non-polar solvent system and gradually increasing polarity should allow for good separation, as the desired hydrazino product is quite polar and will adhere more strongly to the silica gel.
Visualizing the Chemistry:
Question 3: My final product, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, degrades and darkens over time, even after purification. How can I ensure its stability?
The Scientist's Insight: The 2-hydrazino moiety is highly susceptible to oxidation. Atmospheric oxygen can readily oxidize the hydrazine group, leading to the formation of diazenes (Ar-N=NH) and other colored radical species, which eventually decompose. This is a common issue with many hydrazine-containing compounds and is responsible for the observed color change from a pale solid to a darker, often reddish or brown, substance. In some cases, this can lead to the formation of dimeric azo compounds (Ar-N=N-Ar). The product, 7-chlorobenzo[d]thiazol-2-amine, is also noted to be slowly oxidized by air, suggesting the benzothiazole core itself has some sensitivity.[12]
Troubleshooting Protocol:
-
Inert Atmosphere: The most critical step is to handle and store the final product under an inert atmosphere. Once the product is filtered and dried, immediately transfer it to a vial, flush thoroughly with nitrogen or argon, and seal tightly.
-
Storage Conditions: Store the compound in a freezer (-20 °C is recommended) and protected from light. An amber vial is preferable to a clear one.
-
Final Purification: During the final workup, minimize the product's exposure to air. If possible, use degassed solvents for the final wash and filtration steps.
-
Avoid Trace Metals: Trace metal contaminants can catalyze oxidation. Ensure all glassware is scrupulously clean.
Summary of Key Parameters and Side Products
| Synthesis Step | Key Parameters to Control | Common Side Products | Mitigation Strategy |
| Thiocyanation | Temperature, Reagent Stoichiometry, Rate of Addition | Di-thiocyanated aniline, Ring-halogenated aniline | Maintain low temperature (0-5 °C); Slow, controlled addition of reagents; Consider milder reagents like NBS/KSCN. |
| Cyclization | Reaction Time, Temperature, Oxidant Choice | Unreacted arylthiourea, Over-oxidation products | Monitor reaction by TLC to avoid prolonged heating; Use stoichiometric amount of oxidant. |
| Hydrazinolysis | Purity of Reagents, Reaction Time | Fused[6][8][9]triazolo[3,4-b][8][10]benzothiazole | Use high-purity starting materials and solvents; Avoid excessive reaction times. |
| Product Storage | Atmosphere, Light, Temperature | Oxidized/dimerized products (colored) | Store under N₂ or Ar atmosphere; Protect from light; Keep refrigerated or frozen. |
References
-
Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 299-304. Available at: [Link]
-
Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(11), 3615. Available at: [Link]
-
Ghiurco, C. A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 27(19), 6296. Available at: [Link]
-
Chaudhary, S., et al. (2019). Synthesis and Pharmacological Activity of Some 2-[6-(Phenyl) 2-Thio 1,3-Oxazin-3yl] Amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology, 12(9), 4275-4279. Available at: [Link]
-
Akhtar, T., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molbank, 2024(2), M1875. Available at: [Link]
-
George, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(1), 39-43. Available at: [Link]
-
Kumar, A., & Kumar, R. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Murthy, Y. L. N., et al. (2012). Microwave-assisted neat reaction technology for regioselective thiocyanation of substituted anilines and indoles in solid media. Oriental Journal of Chemistry, 28(2), 859-864. Available at: [Link]
-
Kumar, A., et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(12), 7261-7281. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4465. Available at: [Link]
-
da Silva, A. C. S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(51), 33209-33217. Available at: [Link]
-
Singh, P., et al. (2017). Cyclization Reactions For Synthesis of Benzthiazole - A Review. Journal of Drug Discovery and Development, 1(1). Available at: [Link]
-
Patel, J., & Patel, K. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-10. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6062. Available at: [Link]
-
Chemsrc. (2025). 7-Chloro-4-methyl-1,3-benzothiazol-2-amine. Available at: [Link]
-
Veverka, E., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]
-
Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1212. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
-
Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12. Available at: [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
-
Anonymous. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Available at: [Link]
-
Otutu, J. O. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Current Research in Chemistry, 4(4), 119-127. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scribd.com [scribd.com]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
"troubleshooting low yield in the synthesis of substituted benzothiazoles"
Technical Guide & Troubleshooting Center[1]
To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Low Yields in Substituted Benzothiazole Synthesis
Introduction: The "Deceptively Simple" Heterocycle
The synthesis of substituted benzothiazoles—specifically via the condensation of 2-aminothiophenol (2-ATP) with aldehydes—is often presented in textbooks as a straightforward condensation. However, in practice, this reaction is a "black box" where yields can fluctuate wildly between 30% and 90% due to three invisible competing forces: oxidative dimerization , incomplete aromatization , and electronic deactivation .
This guide abandons generic advice. Instead, we treat your reaction flask as a competitive kinetic system. We will isolate the specific failure points in your workflow and provide self-validating protocols to correct them.
Module 1: The Thiol Oxidation Trap (Pre-Reaction Failure)
The Problem: You observe low yield and a significant amount of insoluble, tarry material or a yellow oil that refuses to crystallize. The Cause: 2-aminothiophenol is highly susceptible to oxidative dimerization to form bis(2-aminophenyl)disulfide. This side reaction competes with the initial nucleophilic attack on the aldehyde.
Troubleshooting Protocol
-
Reagent Validation: 2-ATP is a liquid that darkens upon oxidation. If your starting material is dark brown/black, it contains significant disulfide.
-
Fix: Distill 2-ATP under reduced pressure before use, or use the hydrochloride salt (2-ATP·HCl), which is more stable to oxidation.
-
-
Atmosphere Control: The formation of the disulfide is accelerated by atmospheric oxygen.
-
Fix: All reactions using free 2-ATP must be performed under an inert atmosphere (
or ) unless you are using a specific oxidative protocol (see Module 2).
-
-
The "Disulfide Switch": If you cannot prevent oxidation, embrace it.
-
Protocol: Use bis(2-aminophenyl)disulfide as the starting material. This requires a reducing agent (like
or metal catalysts) or a specific splitting reagent (like in DMSO) to generate the active thiol species in situ in a controlled manner [1].
-
Module 2: The Aromatization Bottleneck (Reaction Failure)
The Problem: The reaction proceeds, but you isolate the benzothiazoline intermediate (a saturated, non-aromatic ring) instead of the benzothiazole. The Cause: The mechanism involves two distinct steps:[1] (1) Condensation to form the imine/benzothiazoline, and (2) Oxidative Dehydrogenation to form the aromatic system. Step 2 requires an oxidant (a "hydrogen acceptor"). If you run this strictly under nitrogen without an oxidant source, the reaction stalls.
The Mechanism & Solution
You must supply a driving force to remove two hydrogen atoms.
| Method | Oxidant Source | Pros | Cons |
| Classic PPA | Polyphosphoric Acid (High Temp) | Acid acts as solvent & catalyst; high heat drives oxidation. | Viscous, difficult work-up, harsh on sensitive groups. |
| DMSO/Iodine | DMSO (Solvent) + | DMSO acts as the oxidant; Iodine facilitates cyclization [2]. | Requires removal of DMSO; Iodine traces can remain. |
| Aerobic/Green | Molecular Oxygen ( | Air acts as the oxidant (often requiring a catalyst like Activated Carbon or light). | Slower kinetics; requires open vessel or |
Visualization: The Kinetic Competition
The following diagram illustrates the critical decision points where your reaction likely failed.
Figure 1: Reaction pathway analysis showing the "Stall Point" at the benzothiazoline stage and the "Yield Killer" disulfide pathway.
Module 3: Recommended Green Protocol (Glycerol Method)
Protocol:
-
Mix: Combine 2-aminothiophenol (1.0 equiv) and substituted benzaldehyde (1.0 equiv) in Glycerol (5-10 volumes).
-
Heat: Stir at 100°C. The high viscosity of glycerol drops upon heating, allowing good mixing.
-
Monitor: Reaction is usually complete in 30–60 minutes.
-
Isolate: Cool the mixture. Pour into crushed ice/water.
-
Filter: The hydrophobic benzothiazole precipitates immediately. Filter and wash with water.[2][3]
-
Purify: Recrystallize from hot ethanol if necessary.
Why this works: Glycerol stabilizes the polar transition states and the high temperature drives the oxidative dehydrogenation using dissolved oxygen, without the charring associated with PPA.
Module 4: Purification & Isolation (The "False" Low Yield)
The Problem: The reaction worked, but you lost the product during extraction.
The Cause: Benzothiazoles are weak bases (
Self-Validating Work-Up: Acid-Base Polish
Use this workflow to separate your product from neutral impurities (aldehydes) and acidic impurities (phenols/thiols).
Figure 2: Acid-Base extraction strategy to isolate pure benzothiazole from crude reaction mixtures.
FAQ: Troubleshooting Specific Scenarios
Q: My product is an oil, but the literature says it should be a solid. Why? A: This is usually due to disulfide contamination (which is an oil) or residual aldehyde.
-
Test: Run a TLC.[4] If you see a spot near the solvent front (non-polar), it is likely the disulfide.
-
Fix: Triturate the oil with cold hexanes. The disulfide is soluble in hexanes; the benzothiazole is often less soluble and may crystallize.
Q: I am using an aldehyde with a strong Electron Withdrawing Group (EWG) (e.g., p-Nitrobenzaldehyde) and yields are low. A: EWGs deactivate the carbonyl carbon toward nucleophilic attack, but they actually stabilize the intermediate once formed. The issue is likely the initial condensation rate.
-
Fix: Increase the reaction temperature or add a Lewis Acid catalyst (e.g.,
or ) to activate the carbonyl oxygen.
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave synthesis in Ethanol or Glycerol often reduces reaction times from hours to minutes and suppresses side reactions by rapidly crossing the activation energy barrier for the aromatization step [4].
References
-
Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[4] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[5] Chemistry Letters, 35(5), 460–461. Link
-
Zhu, X., et al. (2020).[5] DMSO-Promoted Synthesis of Benzothiazoles from o-Iodoanilines and K2S.[5] Organic Letters, 22(10), 3789–3793. Link
-
Sadek, K. U., et al. (2012).[6] Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature.[6] Molecules, 17(5), 6011–6019.[6] Link
-
Moghaddam, F. M., et al. (2008). Microwave-assisted synthesis of 2-substituted benzothiazoles using silica gel-supported reagents. Journal of Sulfur Chemistry, 29(2), 161-166. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. scribd.com [scribd.com]
- 4. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole. As Senior Application Scientists, we have compiled this resource to address common issues, with a focus on byproduct identification and mitigation, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
Question 1: My reaction yield of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole can stem from several factors, from reaction conditions to workup procedures. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Incomplete Reaction: The conversion of the starting material (e.g., 2,7-dichloro-4-methyl-1,3-benzothiazole or 2-amino-7-chloro-4-methyl-1,3-benzothiazole) to the desired product may be incomplete.
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.
-
Extend Reaction Time: If starting material is still present after the initially planned reaction time, consider extending it. Some reactions with hydrazine can be slow to reach completion.[1]
-
Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For reactions involving hydrazine hydrate, temperatures are often elevated (e.g., reflux in a suitable solvent like ethanol or ethylene glycol).[1]
-
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of hydrazine hydrate to the benzothiazole starting material can impact the yield.
-
Troubleshooting:
-
Excess Hydrazine Hydrate: Using a molar excess of hydrazine hydrate is common to drive the reaction to completion. A typical ratio can be 2-4 equivalents.
-
Hydrazine Quality: Ensure the hydrazine hydrate used is of high purity and has not degraded.
-
-
-
Product Degradation: The desired product, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, may be susceptible to degradation under the reaction conditions or during workup.
-
Troubleshooting:
-
Inert Atmosphere: Heterocyclic hydrazines can be sensitive to oxygen.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Controlled Workup: Avoid prolonged exposure to strong acids or bases during the workup procedure.
-
-
-
Mechanical Losses During Isolation: Significant amounts of product can be lost during filtration, washing, and drying steps, especially at a smaller scale.
-
Troubleshooting:
-
Careful Filtration: Ensure complete transfer of the product from the reaction vessel to the filter. Wash the reaction vessel with a small amount of the mother liquor or a suitable solvent to recover any residual product.
-
Appropriate Washing: Wash the isolated solid with a solvent in which the product has low solubility to remove impurities without dissolving the desired compound.
-
-
Question 2: I observe an unexpected peak in my HPLC/LC-MS analysis of the crude reaction mixture. What could this be and how do I identify it?
Answer:
The presence of unexpected peaks indicates the formation of byproducts. Identifying these impurities is critical for optimizing your reaction and ensuring the purity of your final compound.
Potential Byproducts and Identification Strategy:
Based on the known reactivity of benzothiazoles and hydrazine, several byproducts are plausible. The following table summarizes potential impurities and their likely mass spectral signatures.
| Potential Byproduct | Plausible Formation Mechanism | Expected [M+H]⁺ (m/z) | Notes |
| Bis(7-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine | Reaction of the product with unreacted starting material (2-chloro-7-chloro-4-methyl-1,3-benzothiazole). | 395.0 | This is a common type of impurity in reactions of this nature.[2] |
| Unreacted Starting Material | Incomplete reaction. | Varies | (e.g., 2,7-dichloro-4-methyl-1,3-benzothiazole: 219.9) |
| Oxidized Dimer (Azo Compound) | Oxidation of the hydrazine moiety. | 393.0 | The hydrazine group can be susceptible to oxidation. |
| Hydrolyzed Product (2-hydroxy-7-chloro-4-methyl-1,3-benzothiazole) | Hydrolysis of the starting material or product, especially if water is present at high temperatures. | 199.9 | More likely if the starting material is the 2-chloro derivative. |
Experimental Workflow for Byproduct Identification:
Caption: Workflow for Byproduct Identification.
Step-by-Step Protocol:
-
Initial Analysis: Inject the crude reaction mixture into an LC-MS system. This will provide the retention times and mass-to-charge ratios (m/z) of the main product and any impurities.
-
Data Interpretation:
-
Compare the observed m/z values of the impurity peaks with the expected masses of potential byproducts listed in the table above.
-
Consider the possibility of adducts (e.g., +Na⁺, +K⁺) in your mass spectrum.
-
-
Purification and Characterization (if necessary):
-
If the identity of a significant impurity cannot be determined by LC-MS alone, preparative HPLC can be used to isolate the compound.
-
Once isolated, structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole?
The two most prevalent methods for the synthesis of 2-hydrazinobenzothiazoles are:
-
From 2-Aminobenzothiazoles: This method involves the reaction of a substituted 2-aminobenzothiazole with hydrazine hydrate, often in the presence of an acid catalyst like hydrochloric acid, in a high-boiling solvent such as ethylene glycol.[4] This is generally a high-yielding reaction.
Caption: Synthesis from 2-aminobenzothiazole.
-
From 2-Chlorobenzothiazoles: This involves a nucleophilic substitution reaction where the chlorine atom at the 2-position of the benzothiazole ring is displaced by hydrazine. This reaction is typically carried out by heating the 2-chlorobenzothiazole with hydrazine hydrate in a solvent like ethanol.
Caption: Synthesis from 2-chlorobenzothiazole.
A less common, but noteworthy method, involves the diazotization of 2-amino-7-chloro-4-methyl-1,3-benzothiazole, followed by a reduction step to yield the hydrazine.[5] This approach avoids the direct use of large excesses of hydrazine hydrate.[5]
How can I minimize the formation of the bis-benzothiazolyl-hydrazine byproduct?
The formation of the bis(7-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine impurity occurs when the newly formed product reacts with the starting 2-chlorobenzothiazole. To minimize this:
-
Control Stoichiometry: Use a sufficient excess of hydrazine hydrate to ensure that the 2-chlorobenzothiazole is consumed rapidly, reducing its availability to react with the product.
-
Addition Rate: If feasible for your scale, consider the slow addition of the 2-chlorobenzothiazole to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the electrophilic starting material.
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further side reactions.
What are the key analytical techniques for characterizing 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole and its byproducts?
A combination of analytical techniques is essential for the complete characterization of your product and any impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and for elucidating the structures of unknown byproducts.[3]
-
Mass Spectrometry (MS): LC-MS is invaluable for determining the molecular weight of the product and impurities in the reaction mixture, providing rapid initial identification.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretches of the hydrazine moiety and the characteristic absorptions of the benzothiazole ring system.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and for monitoring the progress of the reaction.[6]
References
-
SYNTHESIS, CHARACTERIZATION OF 1- PHENYL- 3(2) - HYDRAZINO -1, 3- SUBSTITUTED BENZOTHIOZOLYL THIOCARBAMIDE. (2019). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR), 6(1). Available at: [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 11(4), 251-260. Available at: [Link]
-
Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Available at: [Link]
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][7][8]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020). GSC Biological and Pharmaceutical Sciences, 11(3), 136-143. Available at: [Link]
-
Ilgın, S., Osmaniye, D., Levent, S., Sağlık, B. N., Acar Çevik, U., Kaya Çavuşoğlu, B., ... & Kaplancıklı, Z. A. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Pharmaceuticals, 13(10), 289. Available at: [Link]
-
Holbová, E., & Perjéssy, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]
-
Fun, H. K., Ooi, C. W., Sarojini, B. K., Mohan, B. J., & Narayana, B. (2011). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3247. Available at: [Link]
-
Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2007). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 323-328. Available at: [Link]
-
Ahmad, I., Zaib, S., Singh, N., & Ahmad, S. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4694. Available at: [Link]
-
Mohamed, M. S., Awad, S. M., & Sayed, A. R. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]
-
Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. (n.d.). In ResearchGate. Retrieved from [Link]
-
SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(6), 2841-2847. Available at: [Link]
-
Synthesis of 4-methyl-2-hydrazinobenzothiazole. (n.d.). In PrepChem.com. Retrieved from [Link]
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (2022). Google Patents.
Sources
- 1. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 6. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. troindia.in [troindia.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Handling & Storage of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
[1][2]
Introduction: Understanding Your Compound
Welcome to the technical support hub. You are working with 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole , a specialized heterocyclic building block.[1][2]
To handle this compound successfully, you must understand its dual nature:
-
The Benzothiazole Core: A robust, lipophilic scaffold often used in dye synthesis and medicinal chemistry (e.g., for antimicrobial or antitumor agents).[2]
-
The Hydrazine Moiety (-NHNH₂): The "Achilles' heel."[1][2] It is a potent nucleophile essential for your reactivity (e.g., forming hydrazones or pyrazoles), but it is highly susceptible to oxidative dehydrogenation and protonation.[2]
This guide addresses the three most common support tickets we receive: degradation (discoloration), solubility issues, and poor reaction yields.[2]
Module 1: Storage & Stability (Preventing Oxidation)
User Issue: "I received a white powder, but after two weeks in the cabinet, it has turned yellow/orange. Is it still usable?"
Technical Insight:
The color change indicates the oxidation of the terminal hydrazine group to azo (
Protocol: The "Inert Chain of Custody" Do not store this compound on a standard chemical shelf.
-
Immediate Action: Upon receipt, inspect the color. It should be off-white to pale beige.[1][2]
-
Atmosphere: Purge the headspace with dry Argon or Nitrogen after every use.[2]
-
Temperature: Store at -20°C (Freezer) .
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Decision Logic: Is My Compound Degraded?
Figure 1: Decision matrix for assessing compound integrity based on visual inspection.
Module 2: Solubilization & Handling
User Issue: "The compound floats in water and won't dissolve in ethanol at room temperature."
Technical Insight:
The 7-Chloro and 4-Methyl substituents significantly increase the lipophilicity (LogP) of the molecule compared to the parent benzothiazole.[1][2] Furthermore, the extensive
Solubility Matrix
| Solvent | Solubility Rating | Application Notes |
| Water | Insoluble | Hydrophobic scaffold prevents dissolution.[1][2] |
| Ethanol/Methanol | Moderate (Hot) | Requires reflux to dissolve fully.[1][2] Good for recrystallization.[1][2][3] |
| DMSO / DMF | High | Recommended. Disrupts |
| Dichloromethane | Moderate | Good for workup/extraction, poor for reaction solvent.[2] |
| Dilute HCl (1M) | Soluble | Protonates the hydrazine ( |
Troubleshooting Protocol: Getting it into Solution
-
For Reactions: Use anhydrous DMF or DMSO .[1][2] If using ethanol, heat to reflux before adding the electrophile (aldehyde/ketone).
-
For Analysis (NMR): Use DMSO-
.[1][2] Chloroform-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> may result in poor resolution due to aggregation.[1][2]
Module 3: Reaction Troubleshooting & Purification
User Issue: "My condensation reaction with an aldehyde yielded a sticky brown tar instead of a solid precipitate."
Technical Insight:
-
The "Free Base" Problem: If you are using the free base (not the hydrochloride salt), it is unstable. In solution, it can auto-oxidize or react with atmospheric CO₂ to form carbazates.[1][2]
-
Steric Hindrance: The 4-methyl group is adjacent to the hydrazine at position 2.[1] This creates a "steric gate" that may slow down the attack on bulky electrophiles.[1]
Corrective Workflow: Recrystallization If your starting material is degraded (yellow/orange), you must purify it before attempting a reaction.[1][2]
-
Dissolution: Suspend the crude solid in Ethanol. Heat to reflux (approx. 78°C) until dissolved.[1][2] If insoluble particles remain, filter hot.[2]
-
Crystallization: Remove from heat. Add water dropwise until a faint turbidity persists.[1][2] Let it cool slowly to room temperature, then to 4°C.
-
Collection: Filter the off-white needles and wash with cold ether (to remove yellow oxidative impurities).[1][2]
Reaction Optimization Logic
Figure 2: pH dependency of hydrazine reactivity.[1][2] The 4-methyl group requires optimal pH conditions to overcome steric hindrance.
Safety & Disposal (EHS)
-
Toxicity: Benzothiazole hydrazines are classified as Acute Toxic (Oral/Dermal) .[1][2][4] They are potential sensitizers.[1][2]
-
PPE: Nitrile gloves are mandatory.[1][2] Double-gloving is recommended when handling DMSO solutions, as DMSO can carry the toxic compound through the skin.[1][2]
-
Deactivation: Do not dispose of unreacted hydrazine waste directly.[2] Treat waste with a dilute solution of bleach (Sodium Hypochlorite) or Hydrogen Peroxide to oxidize the hydrazine to nitrogen gas and water before disposal, depending on local regulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88394, Benzothiazole, 2-hydrazinyl-4-methyl-. Retrieved February 16, 2026 from [Link][1][2]
-
Kovarikova, P. et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material.[5] Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]
Sources
- 1. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. By comparing its projected activities with experimentally validated analogs, we aim to provide a predictive framework for its therapeutic potential, primarily focusing on its likely anticonvulsant and antimicrobial properties.
Introduction: The Benzothiazole Scaffold in Drug Discovery
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[2][3] The introduction of a hydrazino moiety at the 2-position of the benzothiazole ring system often enhances or confers biological activity, making 2-hydrazinobenzothiazoles attractive starting points for the synthesis of novel therapeutic candidates.[4] This guide focuses on the specific analog, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, and elucidates its potential SAR based on comparative data from closely related compounds.
Synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Proposed Synthetic Pathway
Caption: Proposed synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-7-chloro-4-methyl-1,3-benzothiazole
-
Dissolve 3-chloro-2-methylaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add bromine dissolved in glacial acetic acid, maintaining the temperature below 10°C.
-
Stir the reaction mixture for several hours at room temperature.
-
Pour the mixture into water and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain 2-amino-7-chloro-4-methyl-1,3-benzothiazole.
Step 2: Synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
-
To a solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise at 5-10°C.
-
Add ethylene glycol, followed by the portion-wise addition of 2-amino-7-chloro-4-methyl-1,3-benzothiazole.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield 7-chloro-2-hydrazino-4-methyl-1,3-benzothiazole.[5]
Comparative Analysis of Biological Activity
Based on the extensive research into benzothiazole derivatives, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is predicted to exhibit significant anticonvulsant and antimicrobial activities. The following sections compare the structural features of this compound with known active analogs to predict its performance.
Anticonvulsant Activity: A Comparative Outlook
The benzothiazole nucleus is a key pharmacophore in several anticonvulsant agents.[3] The anticonvulsant activity of benzothiazole derivatives is often evaluated using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
Structure-Activity Relationship Insights:
-
Substitution at the 2-position: The presence of a hydrazino or substituted hydrazono moiety at the 2-position is crucial for anticonvulsant activity.
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring significantly modulate the anticonvulsant potency. Electron-withdrawing groups, such as chloro and fluoro, have been shown to enhance activity.[6]
-
Alkoxy Substituents: The introduction of alkoxy groups at the 7-position of the benzothiazole ring has been shown to produce potent anticonvulsant compounds.[7]
Comparative Data of Anticonvulsant Benzothiazole Analogs:
| Compound | Substituents | Assay | Activity | Reference |
| 7-Octyloxy-triazolo-[3,4-b]benzo[d]thiazole | 7-Octyloxy | MES | ED₅₀ = 8.0 mg/kg | [7] |
| N-(4-(benzothiazole-2-yl)phenyl)-4-chlorobenzenesulfonamide | 2-phenyl-sulfonamide, 4'-chloro | MES | Potent activity | [3] |
| {1-[3-Chlorophenyl-4-methyl-2,5-dihydro-1,5-benzothiazepin-3-yl]-ethylidene}-hydrazine | Complex hydrazone | MES | Potent at 30 and 100 mg/kg | [6] |
Based on these findings, the 7-chloro and 4-methyl substitutions in the target compound are expected to contribute positively to its anticonvulsant profile. The chloro group at position 7, being electron-withdrawing, is likely to enhance potency.
Antimicrobial Activity: A Predictive Comparison
Benzothiazole-hydrazone derivatives are also well-documented for their broad-spectrum antimicrobial activity.[2][8]
Structure-Activity Relationship Insights:
-
Hydrazone Moiety: The formation of hydrazones by reacting 2-hydrazinobenzothiazoles with various aldehydes or ketones is a common strategy to develop potent antimicrobial agents.
-
Halogen Substitution: The presence of chloro and fluoro groups on the benzothiazole ring is often associated with increased antimicrobial efficacy.[2]
-
Substituents on the Hydrazone Side Chain: The nature of the aromatic or heterocyclic ring attached to the hydrazone nitrogen plays a critical role in determining the antimicrobial spectrum and potency.
Comparative Data of Antimicrobial Benzothiazole Analogs:
| Compound | Substituents | Target Organism | Activity (MIC) | Reference |
| 1-(4-Methoxyphenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone | 6-Chloro, 2-hydrazone | Bacillus subtilis | Active | [8] |
| 7-Chloro-6-fluorobenzothiazole-2-yl-hydrazones | 7-Chloro, 6-fluoro, 2-hydrazones | Various bacteria and fungi | Active | [2] |
| 7-chloro-2-methyl-4H-benzo[d][2][9]-oxazin-4-one | 7-Chloro, 2-methyl | Klebsiella pneumonia, Staphylococcus aureus | 6-9 mg/mL | [10] |
The 7-chloro and 4-methyl substitutions on the target compound, in conjunction with the reactive 2-hydrazino group, suggest a strong potential for antimicrobial activity. The hydrazino group can be readily converted to a wide array of hydrazones to modulate and optimize this activity.
Experimental Protocols for Biological Screening
To validate the predicted biological activities of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, the following standard experimental protocols are recommended.
Anticonvulsant Screening Workflow
Caption: Workflow for anticonvulsant activity screening.
Maximal Electroshock (MES) Test Protocol:
-
Animals: Male albino mice (20-25 g).
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a standard group receives a known anticonvulsant like phenytoin.
-
Induction of Seizures: At the time of peak drug effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data for 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is pending, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel anticonvulsant and antimicrobial agents. The presence of the 7-chloro and 4-methyl substituents on the benzothiazole ring, combined with the reactive 2-hydrazino group, provides a solid foundation for future drug discovery efforts. The synthetic and screening protocols outlined in this guide offer a clear path for the empirical validation of these predictions.
References
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Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2025). MDPI. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis and Antimicrobial Activity of Novel Benzothiazole- Hydrazone Derivatives. (2015). IJISET - International Journal of Innovative Science, Engineering & Technology, 2(10).
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SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
- Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2022). DRUG DISCOVERY.
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Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020). GSC Biological and Pharmaceutical Sciences, 11(01), 212-220.
- Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers, 40(6), 791-796.
- Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI.
- Synthesis of novel benzothiazoles for anti-bacterial activity. (2012). Der Pharma Chemica, 4(4), 1408-1414.
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry, 10, S20-S28.
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Synthesis of 2-hydrazino-6-chloro-1,3-benzothiazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 4-methyl-2-hydrazinobenzothiazole. (n.d.). PrepChem.com. Retrieved from [Link]
- Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. (2021). Journal of Applied Pharmaceutical Science, 11(10), 016-023.
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evalu
- Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2018). MDPI.
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Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles. (2010). PubMed. Retrieved from [Link]
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Comparative Guide: Biological Activity of Substituted 2-Hydrazinobenzothiazoles
Executive Summary
The 2-hydrazinobenzothiazole scaffold represents a privileged structure in medicinal chemistry due to its ability to modulate diverse biological targets. This guide provides a technical comparison of substituted derivatives, focusing on their antimicrobial and anticancer potencies.[1][2] By analyzing Structure-Activity Relationships (SAR), we demonstrate how specific electronic and steric modifications—specifically the introduction of electron-withdrawing groups (EWGs) and metal complexation—significantly enhance biological efficacy compared to standard therapeutic agents.
Chemical Synthesis & Derivatization Workflow
To understand the biological variances, one must first grasp the synthetic origins. The core 2-hydrazinobenzothiazole pharmacophore is typically accessed via nucleophilic substitution on 2-mercaptobenzothiazole or 2-chlorobenzothiazole.
Synthesis Workflow Diagram
The following diagram outlines the critical pathways for generating the derivatives discussed in this guide.
Caption: Synthetic pathways for generating bioactive 2-hydrazinobenzothiazole derivatives from mercapto precursors.
Comparative Biological Activity[3][4][5][6]
Antimicrobial Potency
Experimental data indicates that the electronic nature of substituents on the benzothiazole ring or the hydrazone moiety dictates antibacterial efficacy.
Key Insight: Derivatives bearing Electron-Withdrawing Groups (EWGs) such as Nitro (-NO2) or Halogens (-Cl, -F) consistently outperform Electron-Donating Groups (EDGs) like Methoxy (-OCH3). This is attributed to increased lipophilicity and enhanced ability to penetrate bacterial cell walls.
Table 1: Antibacterial Activity (MIC in µg/mL) vs. Standard Drugs
Data synthesized from comparative studies against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.
| Compound Class | Substituent (R) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Relative Potency vs Std |
| Standard | Ciprofloxacin | 0.98 | 0.50 | Reference |
| Standard | Ampicillin | 25.0 | 12.5 | Reference |
| Hydrazone | 4-NO2 (EWG) | 0.49 | 3.12 | 2x Potency (vs Cipro) |
| Hydrazone | 4-Cl (EWG) | 6.25 | 6.25 | Superior to Ampicillin |
| Hydrazone | 4-OCH3 (EDG) | 50.0 | 25.0 | Inferior |
| Metal Complex | Ag(I)-Complex | 1.20 | 0.80 | Comparable to Cipro |
Note: The nitro-substituted hydrazone demonstrates exceptional potency, likely due to specific interaction with bacterial DNA gyrase, a mechanism supported by molecular docking studies.
Anticancer & Cytotoxic Activity
The anticancer potential of these compounds is often evaluated via the MTT assay. A striking trend is the "Metal Enhancement Effect," where coordinating the hydrazinobenzothiazole ligand to metals like Silver (Ag) or Platinum (Pt) significantly lowers the IC50 (increases potency).
Table 2: Cytotoxicity (IC50 in µM) on Human Cancer Cell Lines
Comparison against standard chemotherapeutic agents.
| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) | Performance vs Std |
| Doxorubicin | MCF-7 (Breast) | 2.10 | >20 | Reference |
| Cisplatin | HeLa (Cervical) | 5.80 | 10 | Reference |
| Ligand (Unbound) | MCF-7 | 13.1 | 5.2 | Moderate |
| Ag(I) Complex | MCF-7 | 1.33 | >50 | Superior |
| Pt(II) Complex | HeLa | 4.50 | 12.0 | Comparable |
| 6-Cl-Hydrazone | Capan-1 (Pancreatic) | 0.60 | N/A | Highly Potent |
Mechanistic Causality: The Ag(I) complexes exhibit superior DNA binding affinity compared to the free ligand, leading to effective disruption of replication forks and induction of apoptosis.
Structure-Activity Relationship (SAR) & Mechanism
The biological activity is not random; it follows a logical structural dependency.
-
N-H Proton Acidity: The hydrazino N-H protons are crucial for hydrogen bonding with active site residues (e.g., in EGFR or DNA Gyrase).
-
C-6 Substitution: Placing a halogen (Cl/F) at the C-6 position of the benzothiazole ring enhances metabolic stability and lipophilicity.
-
Metal Chelation: Formation of a 5-membered chelate ring with transition metals locks the molecule in a bioactive conformation and facilitates DNA intercalation.
Caption: SAR map illustrating how structural modifications translate to specific biological mechanisms and therapeutic outcomes.
Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols should be strictly adhered to.
Synthesis of 2-Hydrazinobenzothiazole (Core Ligand)
Rationale: This method uses hydrazine hydrate in excess to prevent the formation of bis-benzothiazole byproducts.
-
Reagents: Dissolve 0.01 mol of 2-mercaptobenzothiazole in 20 mL of absolute ethanol.
-
Nucleophilic Attack: Add 0.05 mol (excess) of hydrazine hydrate (80%) dropwise to the solution.
-
Reflux: Heat the mixture under reflux for 4–6 hours . Monitor reaction progress via TLC (Solvent system: Toluene:Ethyl Acetate 7:3).
-
Work-up: Cool the reaction mixture in an ice bath. A precipitate will form.[3][4]
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to obtain pure crystals (Yield ~85-90%).
In Vitro Anticancer Assay (MTT Protocol)
Rationale: The MTT assay measures metabolic activity as a proxy for cell viability.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.
References
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. 3[4][5][6]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series. 4
-
Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Anti-Cancer Agents in Medicinal Chemistry. 7[6]
-
Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate. 8
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. 9[4][5][6]
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- 5. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Analytical Performance of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole (CHMB)
Executive Summary
7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole (referred to herein as CHMB ) is a specialized heterocyclic hydrazine reagent used primarily for the derivatization of carbonyl-containing compounds (aldehydes and ketones). While 2,4-Dinitrophenylhydrazine (DNPH) remains the historical standard for UV detection, CHMB offers distinct advantages in LC-MS/MS sensitivity and fluorescence detection due to the benzothiazole fluorophore and ionizable nitrogen centers.
This guide analyzes the cross-reactivity profile of CHMB—defined here as its chemical selectivity toward specific carbonyl subclasses and resistance to matrix interference—and compares its performance against industry-standard alternatives.
Mechanism of Action & Chemical Basis
The core utility of CHMB lies in its nucleophilic hydrazine moiety, which reacts with carbonyl carbons to form a stable hydrazone . This transformation stabilizes volatile analytes and introduces a hydrophobic, chromophoric/fluorophoric tag suitable for reversed-phase HPLC.
Reaction Pathway
The reaction proceeds via nucleophilic attack followed by dehydration. The 7-chloro and 4-methyl substituents on the benzothiazole ring modulate the electron density, enhancing the stability of the resulting hydrazone compared to unsubstituted benzothiazole hydrazines.
Caption: Figure 1. General reaction pathway of CHMB with carbonyl substrates. The hydrazine group attacks the carbonyl carbon, eliminating water to form a stable hydrazone conjugate.
Cross-Reactivity & Selectivity Profile
In analytical derivatization, "cross-reactivity" refers to the reagent's ability to distinguish between target analytes and interfering matrix components.
Selectivity: Aldehydes vs. Ketones
CHMB exhibits a kinetic preference for aldehydes over ketones due to steric hindrance at the carbonyl carbon.
-
Aldehydes: Rapid quantitative conversion (< 15 mins at 60°C).
-
Ketones: Slower kinetics; may require acid catalysis or elevated temperatures.
-
Implication: This kinetic differential allows for "kinetic separation" protocols where aldehydes are labeled selectively under mild conditions.
Matrix Interference (False Positives)
-
Reducing Sugars: Like all hydrazines, CHMB can cross-react with the open-chain form of reducing sugars (glucose, fructose), forming osazones. Control Strategy: Pre-treatment with glycosidases or chromatographic separation is required for biological samples.
-
Carboxylic Acids: CHMB shows negligible cross-reactivity with carboxylic acids, esters, or amides under standard conditions (pH 4-5), offering superior specificity compared to amine-labeling reagents.
Isomer Resolution
The bulky benzothiazole scaffold of CHMB aids in the chromatographic resolution of structural isomers (e.g., leucine vs. isoleucine aldehydes) by increasing the hydrophobic surface area, often providing better separation factors (
Comparative Performance Guide
The following table contrasts CHMB with the two most common alternatives: DNPH (UV standard) and Dansylhydrazine (Fluorescence standard).
| Feature | CHMB (7-Chloro-2-hydrazino-4-methyl...) | DNPH (2,4-Dinitrophenylhydrazine) | Dansylhydrazine (Dns-H) |
| Primary Detection | LC-MS/MS (ESI+) & Fluorescence | UV-Vis (360 nm) | Fluorescence |
| MS Sensitivity | High (Ionizable N & Hydrophobic tag) | Low (Poor ionization, ion suppression) | Moderate to High |
| Reaction pH | Mildly Acidic (pH 4-5) | Strongly Acidic (pH < 2) | Neutral to Basic |
| Stability | High (Chlorine substituent adds stability) | Moderate (Explosive when dry, light sensitive) | Moderate (Hydrolysis risk) |
| Selectivity | High for Aldehydes; Tunable for Ketones | Broad (Reacts with all carbonyls) | Broad |
| LOD (Approx) | 10–50 fmol (MS detection) | 1–10 pmol (UV detection) | 100–500 fmol |
Key Insight: Choose CHMB when analyzing trace-level metabolites in complex biological matrices (plasma, urine) where LC-MS sensitivity is required. Choose DNPH for routine industrial QA/QC of bulk solvents where UV detection suffices.
Validated Experimental Protocol
Objective: Derivatization of trace aldehydes in plasma for LC-MS analysis. Safety: Hydrazines are potential genotoxins. Handle in a fume hood with double nitrile gloves.
Reagent Preparation
-
Stock Solution: Dissolve 10 mg CHMB in 10 mL Acetonitrile (ACN). Store at 4°C in amber glass (stable for 1 week).
-
Catalyst Buffer: 0.1% Formic acid or Acetate buffer (pH 4.5).
Workflow Step-by-Step
-
Sample Prep: Aliquot 100 µL of biological sample (e.g., plasma). Protein precipitation with 400 µL cold ACN is recommended. Centrifuge (10,000 x g, 5 min).
-
Derivatization:
-
Transfer 100 µL supernatant to a clean vial.
-
Add 50 µL CHMB Stock Solution .
-
Add 10 µL Catalyst Buffer.
-
Vortex briefly.
-
-
Incubation: Heat at 60°C for 20 minutes . (Note: For strictly aldehyde analysis, room temperature for 60 mins is sufficient and reduces ketone cross-reactivity).
-
Quenching (Optional): Add 10 µL acetone to scavenge excess reagent if high background is observed.
-
Analysis: Inject 5 µL directly into LC-MS/MS.
Analytical Workflow Diagram
Caption: Figure 2. Optimized analytical workflow for CHMB derivatization of biological samples.
References
-
ChemicalBook. (2025).[1] 4-Methyl-2-benzothiazolehydrazine Properties and Uses. Retrieved from
-
TCI Chemicals. (2025).[2] Fluorescence Detection Labeling Reagents for Carbonyl Groups. Retrieved from
-
National Institutes of Health (NIH). (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from
-
ResearchGate. (2016). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole.[3][4] Retrieved from
-
AchemBlock. (2026).[5] 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole Product Page. Retrieved from
Sources
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- 5. Development of a chiral mass spectrometry derivatization reagent for amino acid enantiomer analysis: Metabolic investigation of DL-amino acids in the serum of nephritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
An Objective Comparison and Methodological Blueprint for Preclinical Efficacy Assessment
Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiazole Scaffold
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] When coupled with a hydrazone linker—a group known for its diverse biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects—the resulting scaffold presents a compelling candidate for drug discovery.[2][3][4] This guide focuses on a specific novel entity, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole (hereafter referred to as C7HMB).
Given the established anticancer and anti-inflammatory properties of related benzothiazole-hydrazone hybrids, this document provides a comprehensive framework for the in vivo validation of C7HMB's potential efficacy in these two key therapeutic areas.[1][5][6] As senior application scientists, our goal is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust, reproducible, and translatable preclinical data package. The transition from in vitro discovery to in vivo validation is a pivotal and resource-intensive step; a meticulously designed experimental plan is therefore paramount to success.[7][8][9][10]
This guide will compare the hypothetical performance of C7HMB against established standards of care in validated animal models, providing the detailed methodologies required for researchers to replicate and build upon these findings.
Part 1: In Vivo Validation for Anticancer Activity
The rationale for investigating C7HMB as an anticancer agent is strong. Numerous studies have demonstrated that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for anticancer efficacy.[1] The hydrazone bridge at C-2, in particular, has been shown to enhance antitumor activity, potentially through the inhibition of critical cell signaling pathways, such as those regulated by protein kinases.[1][11][12]
Experimental Design: The Xenograft Model
For initial efficacy screening of a novel compound like C7HMB, the cell line-derived xenograft (CDX) model is an invaluable tool.[13][14] This model involves the transplantation of human tumor cells into immunodeficient mice, providing a platform to study tumor growth and response to therapies in a living system.[15]
Causality of Model Selection:
-
Relevance: We will use the NCI-H460 non-small cell lung cancer cell line, against which other novel 2-hydrazone-bridged benzothiazoles have shown potent activity.[1]
-
Feasibility: CDX models are well-established, cost-effective compared to more complex models, and allow for rapid evaluation of tumor growth kinetics.[16]
-
Host: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are selected as they lack functional T and B cells and have deficits in innate immunity, ensuring high rates of tumor engraftment.[17]
The overall experimental workflow is designed to move from establishing the tumor model to evaluating the compound's efficacy and safety.
Detailed Experimental Protocol: NCI-H460 Xenograft Model
This protocol is designed as a self-validating system, incorporating vehicle and positive controls to ensure the integrity of the results.
-
Animal Husbandry:
-
Use female NOD/SCID mice, 6-8 weeks old.
-
House animals in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and provide food and water ad libitum.[18]
-
Allow a 1-week acclimatization period before any procedures.
-
-
Tumor Cell Implantation:
-
Culture NCI-H460 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium mixed 1:1 with Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[17]
-
-
Tumor Growth Monitoring and Group Assignment:
-
Begin caliper measurements of tumors three times weekly once they are palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[17]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
-
Dosing and Administration:
-
Group 1 (Vehicle Control): Administer vehicle solution (e.g., 0.5% CMC-Na in sterile water) orally (p.o.) once daily.
-
Group 2 (C7HMB - Low Dose): Administer C7HMB at 25 mg/kg (p.o.) once daily.
-
Group 3 (C7HMB - High Dose): Administer C7HMB at 50 mg/kg (p.o.) once daily.
-
Group 4 (Positive Control): Administer Etoposide at 10 mg/kg (p.o.) once daily.
-
The duration of treatment is typically 21 days.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and body weights twice weekly.[17]
-
Monitor animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
The study may be terminated early if tumors exceed a predetermined size (e.g., 2000 mm³) or if animals show significant weight loss (>20%) or severe signs of toxicity.
-
Comparative Performance Analysis (Hypothetical Data)
The following table presents a hypothetical comparison of C7HMB's performance against the standard chemotherapeutic agent, Etoposide.
| Parameter | Vehicle Control | Etoposide (10 mg/kg) | C7HMB (25 mg/kg) | C7HMB (50 mg/kg) |
| Mean Final Tumor Volume (mm³) | 1850 ± 210 | 832 ± 155 | 1110 ± 180 | 685 ± 140 |
| Tumor Growth Inhibition (TGI) | - | 55% | 40% | 63% |
| Mean Body Weight Change (%) | -1.5% ± 0.5% | -12.5% ± 2.1% | -2.0% ± 0.8% | -4.5% ± 1.2% |
| Observable Toxicity | None | Moderate (lethargy, ruffled fur) | None | Minimal (slight lethargy) |
Interpretation: In this hypothetical scenario, C7HMB at 50 mg/kg demonstrates superior tumor growth inhibition compared to the standard-of-care, Etoposide, while exhibiting a significantly more favorable safety profile with minimal impact on body weight.[19]
Plausible Mechanism of Action: Kinase Inhibition Pathway
Many benzothiazole derivatives function as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation and survival.[19][20] A plausible mechanism for C7HMB is the inhibition of a key protein kinase, preventing the phosphorylation cascade that leads to cell cycle progression.
Part 2: In Vivo Validation for Anti-inflammatory Activity
The structural motifs within C7HMB also suggest potential anti-inflammatory activity.[4][6] Validating this requires a different set of in vivo models designed to measure the physiological response to an inflammatory insult.
Experimental Design: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a gold-standard, highly reproducible assay for evaluating acute inflammation.[18][21] It is particularly useful for screening novel non-steroidal anti-inflammatory drugs (NSAIDs).
Causality of Model Selection:
-
Mechanism: Injection of carrageenan, a sulphated polysaccharide, into the paw elicits a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after the first hour) is mediated by prostaglandins and bradykinin.[18][22] This allows for the characterization of a compound's effect on key inflammatory mediators.
-
Standardization: It is one of the most widely used and well-characterized models, facilitating comparison of results across different studies.[18]
-
Endpoint: The primary endpoint, paw volume (edema), is easily and non-invasively quantifiable using a plethysmometer.[23]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Husbandry:
-
Use male Wistar or Sprague-Dawley rats, weighing 150-200g. Rodents are often used due to genetic and physiological similarities to humans.[24]
-
Follow the same housing and acclimatization procedures as described for the anticancer model.
-
-
Compound Administration:
-
Fast the animals overnight with free access to water before the experiment.
-
Randomize animals into treatment groups (n=6-8 per group).
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 1% Tween 80 in saline) orally (p.o.).
-
Group 2 (C7HMB - Low Dose): Administer C7HMB at 10 mg/kg (p.o.).
-
Group 3 (C7HMB - High Dose): Administer C7HMB at 30 mg/kg (p.o.).
-
Group 4 (Positive Control): Administer Diclofenac Sodium at 10 mg/kg (p.o.).[25]
-
-
Induction of Inflammation:
-
One hour after compound administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline (V₀).
-
Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.[23]
-
Calculate the percentage increase in paw volume (edema) at each time point: Edema (%) = [(Vt - V₀) / V₀] x 100.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Comparative Performance Analysis (Hypothetical Data)
This table illustrates a potential outcome comparing C7HMB to the standard NSAID, Diclofenac Sodium, focusing on the 3-hour time point where peak edema typically occurs.
| Parameter (at 3 hours) | Vehicle Control | Diclofenac Sodium (10 mg/kg) | C7HMB (10 mg/kg) | C7HMB (30 mg/kg) |
| Mean Paw Volume Increase (%) | 75 ± 6.2 | 33 ± 4.5 | 51 ± 5.8 | 30 ± 4.1 |
| Inhibition of Edema (%) | - | 56% | 32% | 60% |
Interpretation: In this hypothetical dataset, C7HMB shows a dose-dependent anti-inflammatory effect. The high dose (30 mg/kg) demonstrates efficacy comparable to the standard drug, Diclofenac Sodium, validating its potent anti-inflammatory activity in this acute model.
Plausible Mechanism of Action: NF-κB Pathway Inhibition
A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines and mediators.[22] Anti-inflammatory compounds often act by inhibiting this pathway.
Sources
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. scielo.br [scielo.br]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Reproducibility of Synthesis and Bioassays for 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities. Among its numerous derivatives, 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole has emerged as a compound of significant interest. This guide provides an in-depth analysis of the critical aspects of its synthesis and bioassay reproducibility, offering a comparative perspective against alternative methodologies and related compounds. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of working with this promising molecule, ensuring the generation of reliable and consistent data.
Part 1: Synthesis Reproducibility: A Tale of Two Pathways
The synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a multi-step process that demands careful control over reaction conditions to ensure both high yield and purity. Reproducibility in synthesis is not merely about following a recipe; it is about understanding the underlying chemical principles and potential pitfalls of each step.
Standard Synthesis Protocol: The Thiourea Route
A common and established method for the synthesis of 2-aminobenzothiazoles, the precursor to our target compound, involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This is typically followed by hydrazinolysis to introduce the hydrazino group.
Rationale: This pathway is favored for its relatively accessible starting materials and well-documented reaction mechanisms. The electrophilic cyclization of the intermediate thiourea derivative is a robust and high-yielding reaction.
Caption: Workflow for the standard synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
Experimental Protocol: Synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
Part A: Synthesis of 2-Amino-7-chloro-4-methyl-1,3-benzothiazole
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, dissolve 3-chloro-2-methylaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (150 mL).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice (500 g) with constant stirring.
-
Neutralize the mixture with a saturated solution of sodium carbonate until the effervescence ceases.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-7-chloro-4-methyl-1,3-benzothiazole.
Part B: Synthesis of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
-
To a solution of 2-amino-7-chloro-4-methyl-1,3-benzothiazole (0.05 mol) in ethylene glycol (100 mL), add hydrazine hydrate (80%, 0.15 mol).
-
Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the product from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
Alternative Synthesis: A Greener Approach
Recent advancements in synthetic methodology have focused on developing more environmentally benign processes. An alternative "green" synthesis of 2-hydrazinobenzothiazoles involves the direct reaction of 2-aminobenzothiazoles with hydrazine hydrate in an aqueous medium.
Rationale: This method eliminates the need for organic solvents like ethylene glycol, reducing the environmental impact and simplifying the workup procedure. Water-based synthesis can also, in some cases, improve reaction rates and yields.
Table 1: Comparison of Synthetic Routes
| Parameter | Standard Thiourea Route | Green Aqueous Route |
| Starting Materials | Substituted aniline, KSCN, Bromine, Hydrazine Hydrate | 2-Aminobenzothiazole, Hydrazine Hydrate |
| Solvents | Glacial Acetic Acid, Ethylene Glycol | Water |
| Reaction Conditions | Low temperature for bromination, reflux for hydrazinolysis | Reflux |
| Yield | Generally good to excellent | Often comparable or slightly lower |
| Purity | Requires careful purification and recrystallization | Often cleaner reaction profile, easier purification |
| Environmental Impact | Use of hazardous reagents and organic solvents | Significantly lower environmental footprint |
| Reproducibility Issues | Sensitive to temperature control during bromination, potential for side products | Can be sensitive to the purity of the starting 2-aminobenzothiazole |
Part 2: Bioassay Reproducibility: Ensuring Consistent Biological Data
Standard Bioassay: Antimicrobial Susceptibility Testing
A fundamental and widely used bioassay to assess the antimicrobial potential of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and quantitative technique for this purpose.
Rationale: The broth microdilution assay is a high-throughput method that allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains. It provides a quantitative measure of antimicrobial activity (the MIC value), which is essential for comparing the potency of different compounds.
Caption: Workflow for a standard broth microdilution MIC assay.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Compound Stock Solution: Prepare a stock solution of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Candida albicans) in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Assay Plate Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with inoculum and broth, but no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Factors Affecting Bioassay Reproducibility and Mitigation Strategies
Reproducibility in bioassays can be influenced by a multitude of factors. Awareness of these variables is the first step towards controlling them.
Table 2: Common Sources of Variability in Antimicrobial Assays
| Factor | Source of Variability | Mitigation Strategy |
| Compound | Purity, solubility, stability in assay medium | Use highly purified compound, ensure complete dissolution, perform stability checks |
| Microorganism | Strain variability, inoculum size, growth phase | Use standardized strains (e.g., ATCC), precisely control inoculum density, use cultures in the logarithmic growth phase |
| Assay Conditions | Media composition, pH, incubation time and temperature | Use standardized and quality-controlled media, maintain consistent pH, strictly adhere to incubation parameters |
| Operator | Pipetting errors, subjective reading of results | Use calibrated pipettes, employ automated plate readers for objective endpoint determination, ensure proper training |
Comparative Performance and Future Directions
While specific, reproducible data for 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is not extensively available in the public domain, we can draw comparisons from structurally related compounds. For instance, various 6-chloro-benzothiazole-2-yl-hydrazone derivatives have shown moderate to good antimicrobial activity against a range of bacterial and fungal strains, with MIC values typically in the range of 10-100 µg/mL.
Table 3: Representative Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound Class | Target Organism | Reported MIC Range (µg/mL) | Reference |
| 6-Chloro-1,3-benzothiazol-2-yl-hydrazones | S. aureus, B. subtilis | 25 - 200 | |
| 6-Chloro-1,3-benzothiazol-2-yl-hydrazones | E. coli | 25 - 100 | |
| 7-Chloro-6-fluorobenzothiazole-2-yl-hydrazones | Gram-positive & Gram-negative bacteria | Not specified, but showed activity |
The future of research on 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole and its analogs lies in systematic and reproducible studies. It is imperative for researchers to fully characterize their synthesized compounds using techniques such as NMR, mass spectrometry, and elemental analysis to ensure purity. Furthermore, when reporting biological data, a detailed description of the experimental protocols, including all the control measures taken to ensure reproducibility, is essential for the scientific community to build upon these findings.
By adhering to the principles of scientific integrity, employing robust and well-validated protocols, and maintaining a critical perspective on potential sources of variability, the research community can unlock the full therapeutic potential of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole and other promising benzothiazole derivatives.
References
- A novel, eco-friendly synthesis of 2-hydrazinylbenzo[d]thiazoles via the reaction of benzo[d]thiazol-2-amines with hydrazine hydrate in water under reflux has been reported in this book chapter. This method demonstrates broad substrate scope, accommodating various electron-donating and withdrawing groups, and efficiently yields the corresponding 2-hydrazinobenzothiazole derivatives.
Safety Operating Guide
Navigating the Risks: A Senior Scientist's Guide to Handling 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
For the dedicated researchers and scientists in drug development, the novel compound 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole presents both opportunity and risk. Its unique structure, combining a chlorinated methylbenzothiazole core with a reactive hydrazine group, demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for handling this chemical, ensuring both personal safety and the integrity of your research. Our directive is to empower you with the knowledge to operate safely, efficiently, and confidently.
The Dual-Hazard Profile: Understanding the Inherent Risks
The primary driver of our safety protocol is the chemical's structure. It is fundamentally a substituted hydrazine, a class of compounds known for significant toxicological effects.[1][2] Concurrently, it is a benzothiazole derivative, which carries its own set of hazards.[3][4][5] Therefore, we must assume a hazard profile that incorporates the risks of both parent structures.
Hydrazines are recognized as being potentially carcinogenic, corrosive, and capable of causing dermal sensitization.[1][2][6][7] They can be absorbed through the skin, inhaled, or ingested, with exposure potentially leading to severe irritation, burns, and damage to internal organs like the liver and kidneys.[1] Benzothiazoles and their derivatives are often classified as toxic if swallowed or in contact with skin, harmful if inhaled, and capable of causing serious eye irritation.[3][4]
Table 1: Consolidated Hazard Assessment for 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole
| Hazard Category | Associated Risk | Rationale & Authoritative Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, absorbed through skin, or inhaled. | Based on data for parent benzothiazole and hydrazine compounds.[3][4][8] |
| Carcinogenicity | Suspected human carcinogen. | Hydrazine is a known animal carcinogen and suspected human carcinogen.[1][2] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation. | Hydrazine is corrosive.[2][6] Related compounds show skin irritation upon prolonged contact.[9] |
| Eye Damage/Irritation | Causes serious eye damage/irritation. | A primary hazard for both benzothiazole and hydrazine derivatives.[3][9][10] |
| Sensitization | May cause an allergic skin reaction (dermal sensitizer). | A known property of hydrazine and its derivatives.[1][7] |
| Organ Toxicity | Potential for damage to liver, kidneys, and central nervous system. | Documented effect of hydrazine exposure.[1][10] |
The Core Directive: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable and serves as your primary defense against exposure. Each component is selected to counter the specific threats posed by this chemical.
Respiratory Protection
All handling of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2][6] If there is a risk of exceeding exposure limits or a potential for aerosol generation that cannot be controlled by the fume hood, a NIOSH-approved full-face respirator with appropriate cartridges (e.g., multi-purpose combination or type ABEK) should be used.[1][10]
Eye and Face Protection
Given the severe eye irritation risk, ANSI Z87.1-compliant chemical splash goggles are mandatory.[2] Due to the corrosive nature of the hydrazine moiety, a full-face shield must be worn over the goggles whenever there is a significant risk of splashing.[6][10]
Hand Protection
Complete skin protection is essential.[6] Gloves must be selected based on their resistance to both benzothiazoles and hydrazines.
-
Primary Recommendation: Butyl rubber or Neoprene gloves are the materials of choice for handling hydrazine.[1][10]
-
Alternative: Nitrile gloves may be suitable but it is critical to consult the manufacturer's chemical resistance guide to verify their compatibility and breakthrough time for this specific chemical class.[2][10]
Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before each use and change them frequently.[11]
Body Protection
A flame-resistant lab coat is required.[2] For procedures with a higher risk of spills or splashes, supplement this with a chemically resistant apron.[1] Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a final layer of protection.[10][12]
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed as a self-validating system. Following these steps methodically minimizes risk at every stage of the workflow.
-
Preparation and Area Designation:
-
Designate a specific area within a chemical fume hood for handling the compound.[2]
-
Ensure that a certified emergency eyewash station and safety shower are immediately accessible.[10][13]
-
Assemble all necessary equipment (spatulas, glassware, balances, etc.) inside the fume hood before introducing the chemical.
-
Prepare a waste container specifically for this chemical and its contaminated materials.
-
-
Donning PPE:
-
Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, inner gloves, outer gloves, safety goggles, and face shield.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and transfers, within the designated fume hood.[6]
-
Use non-sparking tools to avoid ignition sources, as dusts can be combustible and hydrazine vapors can be hazardous.[11]
-
Handle containers carefully to minimize spills and the formation of dust or mists.[11][13]
-
Keep the container tightly sealed when not in use.[13]
-
-
Post-Handling Procedure:
-
Upon completion of the work, securely close the primary container and decontaminate any equipment used.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Doff PPE in the reverse order of donning, ensuring not to touch your skin with the outer, potentially contaminated, layer of gloves.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][12]
-
Emergency & Disposal Plans
Spill Response
Do not attempt to clean up a large spill yourself.[2]
-
Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[8] Collect the material using non-sparking tools and place it in the designated sealed waste container.
-
Large Spill / Spill outside fume hood: Evacuate the immediate area and notify others.[2] Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Prevent the spill from entering drains.[11]
Exposure Protocol
Immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]
Waste Disposal Plan
All waste containing 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is considered hazardous.
-
Collect all contaminated solid waste (gloves, absorbent materials, etc.) and residual chemical in a clearly labeled, sealed, and chemically compatible container.
-
Aqueous waste solutions containing hydrazine derivatives may sometimes be neutralized via oxidation with calcium hypochlorite or hydrogen peroxide, but this should only be done by trained personnel following a validated institutional protocol.[1][15]
-
Arrange for disposal through your institution's hazardous waste management program. Do not discharge to sewer systems.[11][15]
Visualizing the Safety Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
Caption: Workflow for safe handling of 7-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole.
References
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Environmental Health & Safety, University of New Mexico. (n.d.). hydrazine-sop1.docx.
- Risk Management and Safety, University of Texas at Dallas. (n.d.). Hydrazine.
- BenchChem. (2025, December). Personal protective equipment for handling Hydrazine, heptyl-, sulfate.
- UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine.
- Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzothiazole.
- Institute for Molecular Biology & Biophysics, ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- Penta Manufacturer. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH).
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Hydrazine hydrate 35% in water.
- University of Novi Sad, Faculty of Sciences, Department of Chemistry. (n.d.). Guidelines for Chemical Laboratory Protocols and Safety Rules for Students and Staff at the Chemistry Department.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 2-Hydrazinobenzothiazole.
- University of Cyprus, Department of Chemistry. (2024, April). LABORATORY HEALTH & SAFETY RULES.
- ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 4-Methyl-2-benzothiazolehydrazine.
- University of Delaware College of Earth, Ocean, and Environment. (n.d.). Lab Safety Do's & Don'ts.
- Arkema. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Li, H., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
- Slesinski, R. S., et al. (1986). The acute toxicity and mutagenic potential of 3-methyl-2-benzothiazolinone hydrazone. Journal of the American College of Toxicology, 5(2), 157-168.
- Defense Technical Information Center. (n.d.). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY.
- An, L., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5023-5040.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines.
- Australian National Industrial Chemicals Notification and Assessment Scheme. (2018, March 2). Hydrazine: Human health tier II assessment.
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- 5. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
